Dhfr-IN-10
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H14BrN3S3 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C20H14BrN3S3/c21-14-7-5-13(6-8-14)16-12-27-20(22-16)24-17(19-4-2-10-26-19)11-15(23-24)18-3-1-9-25-18/h1-10,12,17H,11H2 |
InChI Key |
OARKGSIKLJDXSN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C3=NC(=CS3)C4=CC=C(C=C4)Br)C5=CC=CS5 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Mechanism of Action of Dihydrofolate Reductase (DHFR) Inhibitors in Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A search of publicly available scientific literature did not yield specific information for a compound designated "Dhfr-IN-10." This document therefore provides a comprehensive overview of the mechanism of action of Dihydrofolate Reductase (DHFR) inhibitors targeting Mycobacterium tuberculosis (Mtb), using data from representative compounds to illustrate the core principles and evaluation methodologies applicable to novel inhibitors of this class.
Introduction: Dihydrofolate Reductase as a Prime Anti-Tubercular Target
Mycobacterium tuberculosis, the causative agent of tuberculosis, remains a significant global health threat, necessitating the development of novel therapeutics.[1][2] The enzyme Dihydrofolate Reductase (DHFR) is a critical component of the folate biosynthesis pathway and is essential for the survival and proliferation of Mtb.[1][3]
DHFR, encoded by the dfrA gene, catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[4][5][6] THF and its derivatives are vital cofactors that donate one-carbon units for the de novo synthesis of essential biomolecules, including purines, thymidylate (a critical precursor for DNA), and several amino acids.[4][6][7][8] Consequently, the inhibition of MtbDHFR presents a validated strategy for disrupting bacterial growth.[1][9][10]
Core Mechanism of Action: Competitive Inhibition
The predominant mechanism of action for MtbDHFR inhibitors is competitive inhibition . These compounds typically function as structural mimetics of the natural substrate, DHF. They bind with high affinity to the active site of the enzyme, physically occluding the binding of DHF and thereby preventing its conversion to THF.[10] This blockade leads to the depletion of the intracellular THF pool, which in turn halts DNA synthesis, protein synthesis, and other essential metabolic processes, ultimately resulting in bacteriostasis and cell death.[2][8]
Key to the design of effective DHFR inhibitors is achieving high selectivity for the mycobacterial enzyme over the human ortholog (hDHFR) to minimize host toxicity. This is accomplished by exploiting subtle structural differences in the active sites of the respective enzymes.[1][11] Many potent inhibitors feature a 2,4-diaminopyrimidine scaffold, which forms critical hydrogen bonds with conserved amino acid residues within the MtbDHFR active site.[1][10]
Caption: The inhibitory mechanism of a DHFR inhibitor on the Mtb folate pathway.
Quantitative Analysis of Representative MtbDHFR Inhibitors
The efficacy of a DHFR inhibitor is quantified by its enzymatic inhibitory potency (IC50) and its whole-cell activity (Minimum Inhibitory Concentration, MIC). The following table summarizes data for several well-characterized MtbDHFR inhibitors, providing a benchmark for evaluating novel compounds like this compound.
| Compound Class | Representative Compound | MtbDHFR IC50 (nM) | M. tuberculosis H37Rv MIC (µg/mL) | Human DHFR IC50 (nM) | Selectivity Index (hDHFR/MtbDHFR) | Reference(s) |
| Pteridine Derivative | Compound 1 | 9.0 | Not Reported | 25 | 2.8 | [11] |
| Pteridine Derivative | Compound 15 | 177 | <0.03 | 1,015 | 5.7 | [11] |
| Pteridine Derivative | Compound 16 | 111 | 0.5 | 1,955 | 17.6 | [11] |
| Triaza-coumarin | TA-C | ~1,000 | ~0.004-0.008 | Not Reported | Not Reported | [12] |
Note: The MIC for TA-C was originally reported in nM and has been converted for comparison.
Standardized Experimental Protocols
The characterization of a novel DHFR inhibitor requires a standardized set of biochemical and microbiological assays.
MtbDHFR Enzymatic Inhibition Assay
Purpose: To determine the 50% inhibitory concentration (IC50) of a compound against purified MtbDHFR enzyme.
Methodology:
-
Reagents: Purified recombinant MtbDHFR, Dihydrofolate (DHF), NADPH, assay buffer (e.g., 50 mM phosphate buffer, pH 7.5).[13]
-
Procedure:
-
Reactions are performed in a 96- or 384-well UV-transparent plate.
-
A reaction mixture is prepared containing NADPH (e.g., 10 µM) and DHF (e.g., 4.5 µM) in the assay buffer.[13]
-
The test inhibitor is added across a range of serially diluted concentrations. A vehicle control (e.g., DMSO) is included.
-
The reaction is initiated by the addition of MtbDHFR enzyme to a final concentration of approximately 10 nM.[13]
-
The oxidation of NADPH to NADP+ is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis: Initial reaction velocities are calculated from the linear phase of the absorbance decay. The percent inhibition is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression fit (e.g., log(inhibitor) vs. response).
Whole-Cell Activity (MIC) Assay
Purpose: To determine the Minimum Inhibitory Concentration (MIC) of a compound against replicating M. tuberculosis.
Methodology (Microplate Alamar Blue Assay):
-
Materials: M. tuberculosis H37Rv strain, Middlebrook 7H9 broth supplemented with OADC, 96-well plates, Alamar Blue (resazurin) reagent.
-
Procedure:
-
The test compound is serially diluted two-fold along the columns of the microplate.
-
A standardized inoculum of Mtb H37Rv is prepared and added to each well.
-
Control wells (no drug) and sterile wells (no bacteria) are included.
-
Plates are sealed and incubated at 37°C for 5-7 days.
-
Following incubation, Alamar Blue reagent is added to each well.
-
Plates are re-incubated for 12-24 hours.
-
-
Data Analysis: Bacterial growth reduces the blue resazurin to pink resorufin. The MIC is defined as the lowest concentration of the compound that completely prevents this color change, indicating growth inhibition.
Drug Discovery and Validation Workflow
The identification and development of a novel MtbDHFR inhibitor follows a logical, multi-stage workflow.
Caption: Workflow for the discovery and validation of MtbDHFR inhibitors.
Mechanisms of Resistance
While mutations in the target gene (dfrA) are a common resistance mechanism for many antimicrobials, this is notably rare for MtbDHFR inhibitors.[12] The primary mechanism of acquired resistance to compounds targeting the folate pathway in Mtb involves mutations in the thymidylate synthase gene, thyA.[3][12] Loss-of-function mutations in thyA reduce the metabolic demand for THF, thereby lowering the bacterium's susceptibility to DHFR inhibition.[12] Understanding these potential resistance pathways is critical for developing durable anti-tubercular therapies.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Mycobacterial Dihydrofolate Reductase Inhibitors Identified Using Chemogenomic Methods and In Vitro Validation | PLOS One [journals.plos.org]
- 4. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Drugging the Folate Pathway in Mycobacterium Tuberculosis: The Role of Multi-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. Structural and Dynamics Perspectives on the Binding of Substrate and Inhibitors in Mycobacterium tuberculosis DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repositorio.usp.br [repositorio.usp.br]
- 12. pnas.org [pnas.org]
- 13. Mycobacterium tuberculosis Dihydrofolate Reductase Is Not a Target Relevant to the Antitubercular Activity of Isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
Dhfr-IN-10 (CAS: 929484-47-9): A Technical Guide for Researchers
An In-depth Review of a Novel Dihydrofolate Reductase Inhibitor with Potent Anti-tuberculosis Activity
Introduction
Dhfr-IN-10, identified as compound 4c in the primary literature, is a potent inhibitor of dihydrofolate reductase (DHFR) from Mycobacterium tuberculosis (M. tuberculosis).[1][2][3] This technical guide provides a comprehensive overview of its biological activity, mechanism of action, and the experimental protocols utilized for its characterization, intended for researchers, scientists, and drug development professionals in the field of antimicrobial research.
Dihydrofolate reductase is a crucial enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[1][2] Inhibition of DHFR leads to the depletion of these essential molecules, ultimately causing cell death. This makes DHFR a well-established and attractive target for antimicrobial and anticancer therapies.
Quantitative Biological Data
The biological activity of this compound has been evaluated through a series of in vitro assays. The key quantitative data are summarized in the tables below.
Table 1: In Vitro DHFR Inhibition
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound (4c) | M. tuberculosis DHFR | 4.21 | Trimethoprim | 6.23 |
IC50: The half maximal inhibitory concentration.
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | M. tuberculosis (μg/mL) | P. aeruginosa (μg/mL) | E. coli (μg/mL) | S. aureus (μg/mL) | B. subtilis (μg/mL) |
| This compound (4c) | 0.12 | 15.62 | >500 | >500 | 250 |
| Isoniazid | 0.12 | - | - | - | - |
| Amoxicillin | - | 31.25 | 62.5 | 7.8 | 31.25 |
MIC: The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Table 3: Antimicrobial Activity (Minimum Bactericidal Concentration - MBC)
| Compound | P. aeruginosa (μg/mL) | E. coli (μg/mL) | S. aureus (μg/mL) | B. subtilis (μg/mL) |
| This compound (4c) | 31.25 | >500 | >500 | 500 |
MBC: The lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effect through the direct inhibition of the dihydrofolate reductase enzyme. By binding to DHFR, it blocks the conversion of dihydrofolate to tetrahydrofolate, a critical step in the folate metabolic pathway. This disruption of folate metabolism inhibits the synthesis of essential precursors for DNA, RNA, and protein synthesis, ultimately leading to cell death.[1][2]
The following diagram illustrates the folate biosynthesis pathway and the inhibitory action of this compound.
Caption: Inhibition of DHFR by this compound blocks THF synthesis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of the DHFR enzyme by 50% (IC50).
Workflow:
Caption: Workflow for the in vitro DHFR inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Recombinant M. tuberculosis DHFR enzyme was expressed and purified.
-
A stock solution of dihydrofolate (DHF) was prepared in assay buffer.
-
A stock solution of NADPH was prepared in assay buffer.
-
Serial dilutions of this compound were prepared in the appropriate solvent (e.g., DMSO) and then diluted in assay buffer.
-
The assay buffer typically consists of a buffered solution at a physiological pH (e.g., 50 mM potassium phosphate, pH 7.5) containing agents to maintain protein stability.
-
-
Assay Procedure:
-
In a 96-well UV-transparent microplate, the DHFR enzyme and varying concentrations of this compound (or vehicle control) were added to the assay buffer.
-
The plate was pre-incubated for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
The enzymatic reaction was initiated by the addition of a mixture of NADPH and DHF.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, was monitored kinetically using a microplate reader.
-
-
Data Analysis:
-
The initial rate of the reaction (slope of the linear portion of the absorbance vs. time curve) was calculated for each inhibitor concentration.
-
The percent inhibition was calculated using the formula: % Inhibition = (1 - (Rate with inhibitor / Rate of control)) * 100.
-
The IC50 value was determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Antimicrobial Susceptibility Testing (MIC and MBC Determination)
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using the broth microdilution method.[1][2]
Workflow:
Caption: Workflow for MIC and MBC determination.
Detailed Protocol:
-
MIC Determination:
-
Two-fold serial dilutions of this compound were prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
A standardized inoculum of the test bacteria (e.g., M. tuberculosis, P. aeruginosa, E. coli, S. aureus, B. subtilis) was prepared to a specific cell density (e.g., 5 x 105 CFU/mL).
-
Each well was inoculated with the bacterial suspension. Positive (no drug) and negative (no bacteria) controls were included.
-
The plates were incubated under conditions suitable for the growth of the specific bacterium.
-
The MIC was determined as the lowest concentration of this compound that completely inhibited visible growth of the bacteria.
-
-
MBC Determination:
-
Following the MIC determination, an aliquot (e.g., 10 µL) from each well that showed no visible growth was plated onto an appropriate agar medium.
-
The agar plates were incubated to allow for the growth of any surviving bacteria.
-
The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial inoculum.
-
Conclusion
This compound is a promising new inhibitor of M. tuberculosis DHFR with potent antitubercular activity. Its mechanism of action via the inhibition of the essential folate pathway is well-understood. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research and development of this compound as a potential therapeutic agent against tuberculosis. Further studies could focus on its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for combination therapy.
References
In-depth Technical Guide: Dhfr-IN-10 (C20H14BrN3S3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dhfr-IN-10, a compound with the molecular formula C20H14BrN3S3, has been identified as a potent inhibitor of dihydrofolate reductase (DHFR) from Mycobacterium tuberculosis (Mtb). This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, biological activity, and the underlying mechanism of action. The information is presented to support further research and development of this compound as a potential anti-tubercular agent.
Introduction to Dihydrofolate Reductase (DHFR) as a Therapeutic Target
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway.[1][2] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[2] THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[3] Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This makes DHFR an attractive target for antimicrobial and anticancer therapies.[3][4]
In Mycobacterium tuberculosis, the causative agent of tuberculosis, DHFR is essential for survival and replication.[1] The development of novel and selective Mtb-DHFR inhibitors is a key strategy to combat the rise of multidrug-resistant tuberculosis.
Chemical and Physical Properties of this compound
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C20H14BrN3S3 |
| Molecular Weight | 516.45 g/mol |
| Appearance | (Not explicitly reported, likely a solid) |
| Solubility | (Not explicitly reported) |
| Stability | (Not explicitly reported) |
Biological Activity and Potency
This compound has demonstrated potent inhibitory activity against the DHFR enzyme from Mycobacterium tuberculosis.
Table 2: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Assay Type | IC50 (µM) |
| Mycobacterium tuberculosis DHFR | Enzymatic Assay | 4.21 |
This data indicates that this compound is a promising candidate for further investigation as an anti-tubercular agent.
Mechanism of Action: The Folate Synthesis Pathway
This compound acts by inhibiting the dihydrofolate reductase enzyme within the folate synthesis pathway of Mycobacterium tuberculosis. This inhibition blocks the conversion of DHF to THF, leading to a depletion of essential precursors for DNA and protein synthesis, ultimately resulting in bacterial cell death.
Figure 1. Inhibition of the DHFR pathway by this compound.
Experimental Protocols
While the specific experimental details for the determination of the IC50 of this compound are not available in the public literature, a general methodology for a Mycobacterium tuberculosis DHFR inhibition assay can be outlined based on established protocols.
General Workflow for Mtb-DHFR Inhibition Assay
Figure 2. General workflow for a DHFR inhibition assay.
Detailed Spectrophotometric Assay Protocol
A common method for measuring DHFR activity is a spectrophotometric assay that monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Reagents and Buffers:
-
Assay Buffer: Typically a potassium phosphate buffer (pH 7.0) containing a reducing agent like dithiothreitol (DTT).
-
Mtb DHFR Enzyme: Purified recombinant enzyme.
-
NADPH Solution: Prepared fresh in assay buffer.
-
Dihydrofolate (DHF) Solution: Prepared fresh in assay buffer.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
-
Assay Procedure:
-
In a 96-well UV-transparent microplate, add the assay buffer, Mtb-DHFR enzyme, and varying concentrations of this compound or vehicle control.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of NADPH and DHF.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Future Directions
The potent in vitro activity of this compound against Mtb-DHFR warrants further investigation. Key future research directions include:
-
Confirmation of Chemical Structure: Definitive synthesis and structural elucidation of this compound.
-
Whole-Cell Activity: Evaluation of the compound's efficacy against whole M. tuberculosis cells, including drug-resistant strains.
-
Selectivity Profiling: Assessment of the inhibitory activity against human DHFR to determine its selectivity index.
-
Mechanism of Action Studies: Further biochemical and biophysical studies to characterize the binding mode of this compound to Mtb-DHFR.
-
Pharmacokinetic and Toxicological Profiling: In vitro and in vivo studies to assess the drug-like properties and safety profile of the compound.
Conclusion
This compound is a promising inhibitor of Mycobacterium tuberculosis dihydrofolate reductase. Its potent enzymatic inhibition suggests that it could serve as a valuable lead compound in the development of new anti-tubercular therapies. Further research to fully characterize its chemical and biological properties is essential to advance this compound through the drug discovery pipeline.
References
- 1. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Dhfr-IN-10: A Technical Review of a Novel Dihydrofolate Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the available scientific literature on Dhfr-IN-10, a potent inhibitor of Dihydrofolate Reductase (DHFR). This document consolidates key data on its biological activity, outlines experimental methodologies for its evaluation, and visualizes its mechanism of action and experimental workflows.
Core Compound Summary
This compound, also identified as compound 4c in the primary literature, is a novel synthetic molecule characterized as a potent inhibitor of Mycobacterium tuberculosis Dihydrofolate Reductase (MtDHFR).[1][2] Its discovery is part of a broader effort to develop new antimicrobial agents to combat drug-resistant tuberculosis.[2]
| Identifier | Value |
| Compound Name | This compound (compound 4c) |
| CAS Number | 929484-47-9[1] |
| Molecular Formula | C₂₀H₁₄BrN₃S₃[2] |
| Molecular Weight | 472.44 g/mol [1] |
| Primary Target | Mycobacterium tuberculosis Dihydrofolate Reductase (MtDHFR)[1][2] |
Quantitative Biological Activity
The primary biological activity of this compound is its potent inhibition of the MtDHFR enzyme. The following table summarizes the key quantitative data reported in the literature.
| Assay | Target | Metric | Value | Reference Compound | Reference Value |
| In vitro Enzyme Inhibition | M. tuberculosis DHFR | IC₅₀ | 4.21 μM[1] | Isoniazid | MIC = 0.12 μg/mL |
| Antituberculosis Activity | M. tuberculosis (RCMB 010126) | MIC | 0.12-1.95 μg/mL | Isoniazid | MIC = 0.12 μg/mL[2] |
| Antifungal Activity | Candida albicans | MIC | 3.9-125 μg/mL | Fluconazole | MIC = 250 μg/mL[2] |
Signaling Pathway and Mechanism of Action
This compound acts as an inhibitor of Dihydrofolate Reductase (DHFR), a crucial enzyme in the folate synthesis pathway. By blocking DHFR, the compound disrupts the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis and cellular replication. The inhibition of this pathway in Mycobacterium tuberculosis leads to its antimicrobial effect.
References
Unveiling the Structural Novelty of Dihydrofolate Reductase Inhibitors: A Technical Guide
Disclaimer: Initial searches for a specific compound named "Dhfr-IN-10" did not yield any publicly available information. It is possible that this is a novel, unpublished compound, a proprietary designation, or a typographical error. Therefore, this guide will focus on the broader topic of understanding the novelty in the structure of Dihydrofolate Reductase (DHFR) inhibitors, providing an in-depth technical overview for researchers, scientists, and drug development professionals.
Introduction: Dihydrofolate Reductase as a Cornerstone Therapeutic Target
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA.[1][3] By inhibiting DHFR, the production of these essential molecules is halted, leading to the cessation of cell growth and proliferation.[1][4] This mechanism makes DHFR an attractive and well-established target for a variety of therapeutic agents, including anticancer, antibacterial, and antiprotozoal drugs.[1][5]
The clinical utility of DHFR inhibitors is exemplified by drugs like methotrexate (an anticancer agent) and trimethoprim (an antibacterial agent).[2] However, the emergence of drug resistance and the need for improved selectivity have driven the continuous search for novel DHFR inhibitors with unique structural features.[5] This guide delves into the core principles of structural novelty in DHFR inhibitor design, supported by quantitative data, experimental protocols, and visual diagrams.
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of DHFR inhibitors, highlighting their potency and selectivity. This data is crucial for comparing the efficacy of different structural scaffolds.
Table 1: Inhibitory Activity of Selected DHFR Inhibitors
| Compound | Target Organism/Cell Line | IC50 (µM) | Ki (nM) | Reference |
| Methotrexate | Human | 0.08 | - | [6] |
| Curcumin | Human DHFR | - | 243 | [1] |
| Compound 2 | Human DHFR | 0.06 | - | [1] |
| Compound 10 | Human DHFR | - | - | [1] |
| Compound 28 | Human DHFR | - | - | [1] |
Note: A lower IC50 or Ki value indicates a higher inhibitory potency.
Table 2: Selectivity of DHFR Inhibitors
| Compound | Target DHFR | Host DHFR | Selectivity Ratio (Host Ki / Target Ki) | Reference |
| Trimethoprim | Bacterial | Human | High (several thousand-fold) | [4] |
| Pyrimethamine | Protozoal | Human | High | [5] |
Note: A higher selectivity ratio is desirable as it indicates a lower potential for host toxicity.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of novel DHFR inhibitors. Below are protocols for key experiments in this field.
DHFR Inhibition Assay (Spectrophotometric Method)
This assay measures the inhibitory effect of a compound on DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[6]
Materials:
-
0.05 M Tris-HCl buffer (pH 7.5)
-
0.5 M KCl
-
0.137 mM NADPH
-
0.187 mM DHF
-
Partially purified DHFR enzyme (35 µg/ml)
-
Test compounds (dissolved in an appropriate solvent)
Procedure:
-
Prepare reaction tubes containing 1.0 ml of 0.05 M Tris-HCl buffer, 0.5 M KCl, 0.137 mM NADPH, and 0.187 mM DHF.
-
Add increasing concentrations of the test compound or a known inhibitor (e.g., methotrexate) to the tubes.
-
Add the DHFR enzyme to initiate the reaction.
-
Incubate the tubes for 40 minutes at 25°C.
-
Measure the absorbance at 340 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Crystallization of DHFR-Inhibitor Complexes
Determining the crystal structure of a DHFR-inhibitor complex provides invaluable insights into the binding mode and the structural basis for inhibition.
General Procedure:
-
Purify the DHFR protein to homogeneity.
-
Prepare a solution of the purified DHFR.
-
Add the inhibitor and the cofactor (e.g., NADPH) to the protein solution to form the ternary complex.
-
Set up crystallization trials using various techniques such as vapor diffusion (hanging drop or sitting drop). This involves mixing the complex solution with a precipitant solution under controlled conditions.
-
Incubate the trials at a constant temperature and monitor for crystal growth.
-
Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement and refinement techniques.[7]
Visualizing Molecular Interactions and Workflows
Diagrams are powerful tools for understanding complex biological pathways and experimental processes. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts in DHFR inhibitor research.
The Dihydrofolate Reductase Signaling Pathway
Caption: The DHFR pathway illustrating the reduction of DHF to THF and its inhibition.
Experimental Workflow for DHFR Inhibitor Screening
Caption: A generalized workflow for the screening and development of novel DHFR inhibitors.
Logical Relationships in Novel DHFR Inhibitor Design
Caption: Logical relationships between design goals and strategies for novel DHFR inhibitors.
Conclusion and Future Directions
The development of novel Dihydrofolate Reductase inhibitors remains a vibrant area of research, driven by the need to overcome drug resistance and improve therapeutic outcomes. The novelty in DHFR inhibitor structures lies in the exploration of new chemical scaffolds that can form unique interactions with the enzyme's active site, the modification of existing scaffolds to enhance binding affinity and selectivity, and the application of structure-based drug design to rationally engineer inhibitors with desired properties.
Future efforts will likely focus on:
-
Targeting resistant DHFR mutants: Designing inhibitors that are effective against clinically relevant DHFR mutations.
-
Improving selectivity: Developing inhibitors with greater selectivity for microbial or cancer cell DHFR over the human enzyme to minimize side effects.
-
Exploring allosteric inhibition: Investigating the potential of targeting sites on the DHFR enzyme other than the active site to achieve inhibition through novel mechanisms.
By integrating quantitative biochemical data, detailed experimental protocols, and insightful visualizations, researchers can accelerate the discovery and development of the next generation of DHFR inhibitors, ultimately leading to more effective treatments for a wide range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Cell-free enzymatic assay for DHFR [bio-protocol.org]
- 7. Crystal structure of a Type II dihydrofolate reductase catalytic ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Dhfr-IN-10 for Dihydrofolate Reductase (DHFR) Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of nucleotides and certain amino acids, making DHFR a critical target for therapeutic intervention in cancer and infectious diseases.[3][4] Inhibition of DHFR disrupts DNA synthesis and cell proliferation.[5][6] Dhfr-IN-10 is a novel investigational inhibitor of DHFR. These application notes provide a detailed protocol for assessing the inhibitory potential of this compound against DHFR using a colorimetric assay.
Principle of the Assay
The DHFR inhibition assay is based on the enzyme's catalytic activity, which involves the NADPH-dependent reduction of DHF to THF.[7] The progress of this reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[8][9] The presence of an inhibitor, such as this compound, will slow down the rate of this reaction, leading to a smaller decrease in absorbance at 340 nm.
Quantitative Data Summary
The following table summarizes hypothetical inhibitory activity data for this compound against human DHFR. This data is for illustrative purposes to demonstrate how results can be presented.
| Compound | Target | IC50 (nM) | Ki (nM) | Assay Conditions |
| This compound | Human DHFR | 123 | 5.1 | 100 mM HEPES, pH 7.5, 25°C |
| Methotrexate (Control) | Human DHFR | 10 | 0.02 | 100 mM HEPES, pH 7.5, 25°C |
Experimental Protocols
Materials and Reagents
-
Human recombinant DHFR enzyme
-
This compound
-
Methotrexate (positive control inhibitor)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)[7]
-
DHF (Dihydrofolic acid)[7]
-
DHFR Assay Buffer (e.g., 100 mM HEPES, pH 7.5)[10]
-
96-well clear flat-bottom plates[11]
-
Microplate reader capable of kinetic measurements at 340 nm[9]
Reagent Preparation
-
DHFR Assay Buffer (1X): Prepare a 100 mM HEPES buffer solution at pH 7.5. This can be stored at 4°C.[10]
-
NADPH Stock Solution (10 mM): Dissolve NADPH powder in the DHFR Assay Buffer to a final concentration of 10 mM. Aliquot and store at -20°C. Keep on ice during use.[7]
-
DHF Stock Solution (10 mM): Dissolve DHF powder in the DHFR Assay Buffer with gentle warming if necessary. Aliquot and store at -80°C, protected from light.[7][8]
-
DHFR Enzyme Solution: Dilute the human recombinant DHFR enzyme to the desired working concentration in cold DHFR Assay Buffer. The optimal concentration should be determined empirically but is typically in the nanomolar range. Keep on ice.
-
This compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Working Solutions of Inhibitors: Prepare serial dilutions of this compound and methotrexate in DHFR Assay Buffer to cover a range of concentrations for IC50 determination.
DHFR Inhibition Assay Protocol
This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.
-
Plate Setup:
-
Blank (No Enzyme): 100 µL DHFR Assay Buffer.
-
Enzyme Control (No Inhibitor): Add DHFR enzyme to the assay buffer.
-
Inhibitor Control (e.g., Methotrexate): Add diluted methotrexate and DHFR enzyme.
-
Test Sample (this compound): Add diluted this compound and DHFR enzyme.
-
-
Add Inhibitor and Enzyme: To the appropriate wells, add 2 µL of the diluted inhibitor solutions (this compound or methotrexate) or assay buffer for the enzyme control. Then, add 98 µL of the diluted DHFR enzyme solution to all wells except the blank. The total volume should be 100 µL.
-
Add NADPH: Prepare a working solution of NADPH by diluting the stock solution in DHFR Assay Buffer. Add 40 µL of the diluted NADPH solution to all wells.[11] Mix gently and incubate for 10-15 minutes at room temperature, protected from light.[11]
-
Initiate the Reaction: Prepare a working solution of DHF by diluting the stock solution in DHFR Assay Buffer. Add 60 µL of the diluted DHF substrate to all wells to start the reaction.[8][11]
-
Measure Absorbance: Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature using a microplate reader.[8][11]
Data Analysis
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: DHFR signaling pathway and point of inhibition.
Caption: Experimental workflow for the DHFR inhibition assay.
References
- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assaygenie.com [assaygenie.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Dhfr-IN-10 in Mycobacterial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhfr-IN-10, also identified as compound 4c, is a potent inhibitor of dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis (M. tuberculosis). DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the production of nucleotides and certain amino acids, and ultimately for DNA synthesis and cellular replication.[1][2] Inhibition of this pathway leads to cell death, making DHFR an attractive target for the development of novel anti-tuberculosis therapeutics.[1][2] this compound has demonstrated significant inhibitory activity against the M. tuberculosis DHFR enzyme and potent efficacy against the whole organism.[1] These application notes provide detailed protocols for the use of this compound in mycobacterial cell culture, including methods for determining its inhibitory activity and cellular effects.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's activity against Mycobacterium tuberculosis.
| Parameter | Value | Species/Strain | Reference |
| IC50 (DHFR Inhibition) | 4.21 µM | M. tuberculosis | [1] |
| MIC (Minimum Inhibitory Concentration) | 0.12–1.95 µg/mL | M. tuberculosis (RCMB 010126) | [1] |
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
This compound targets the dihydrofolate reductase (DHFR) enzyme within Mycobacterium tuberculosis. This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in the folate metabolic pathway. THF is an essential cofactor for the synthesis of purines, thymidylate, and several amino acids, which are vital for DNA replication and cell growth. By inhibiting DHFR, this compound depletes the intracellular pool of THF, leading to the cessation of DNA synthesis and ultimately, bacterial cell death.
Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.
Experimental Workflow for Evaluating this compound
A typical experimental workflow for assessing the efficacy of this compound against Mycobacterium tuberculosis involves determining its enzymatic inhibition (IC50) and its whole-cell activity (MIC), followed by an assessment of its cytotoxicity against a mammalian cell line to determine its selectivity.
Caption: A typical experimental workflow for the evaluation of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Tare a sterile microcentrifuge tube.
-
Carefully weigh a small amount of this compound (e.g., 1-5 mg) into the tared tube.
-
Add a calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly to dissolve the compound. Gentle warming (e.g., 37°C) may aid dissolution.
-
Visually inspect the solution to ensure complete dissolution. If precipitation occurs, adjust the concentration accordingly.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for M. tuberculosis Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol is adapted from standard procedures for measuring DHFR activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
Recombinant M. tuberculosis DHFR enzyme
-
NADPH
-
Dihydrofolic acid (DHF)
-
Assay Buffer: 50 mM phosphate buffer, pH 7.5
-
This compound stock solution in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a fresh solution of NADPH in the assay buffer (e.g., 10 µM).
-
Prepare a fresh solution of DHF in the assay buffer (e.g., 4.5 µM).
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADPH solution
-
This compound dilution (or DMSO for control)
-
-
Pre-incubate the plate at 25°C for 5 minutes.
-
-
Initiate Reaction:
-
Initiate the reaction by adding the DHF solution to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol for Minimum Inhibitory Concentration (MIC) Assay in Mycobacterium tuberculosis
This protocol describes the determination of the MIC of this compound against M. tuberculosis using a broth microdilution method.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv or a clinical isolate)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
This compound stock solution in DMSO
-
Positive control antibiotic (e.g., Isoniazid)
-
Sterile 96-well microplates
-
Resazurin sodium salt solution (for viability assessment)
Procedure:
-
Prepare Mycobacterial Inoculum:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 0.5 (approximately 1.5 x 108 CFU/mL).
-
Dilute the adjusted suspension 1:100 in fresh 7H9 broth to obtain the final inoculum.
-
-
Prepare Drug Dilutions:
-
In a 96-well plate, prepare a 2-fold serial dilution of this compound in 7H9 broth. The final volume in each well should be 100 µL. Include a drug-free control (broth only) and a positive control antibiotic.
-
-
Inoculation:
-
Add 100 µL of the diluted mycobacterial inoculum to each well, bringing the total volume to 200 µL.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 7-14 days, or until visible growth is observed in the drug-free control wells.
-
-
Determine MIC:
-
After incubation, add 30 µL of Resazurin solution to each well and incubate for another 24-48 hours.
-
The MIC is defined as the lowest concentration of this compound that prevents a color change of the Resazurin dye from blue (no growth) to pink (growth).
-
Protocol for Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol is to assess the cytotoxicity of this compound against a mammalian cell line (e.g., Vero or HepG2) to determine its selectivity.
Materials:
-
Mammalian cell line (e.g., Vero, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and determine the CC50 (50% cytotoxic concentration).
-
References
Application Notes and Protocols: Dhfr-IN-10 Solubility and Preparation for In Vitro Assays
Disclaimer: Specific data for a compound designated "Dhfr-IN-10" is not publicly available. These application notes and protocols are based on general principles for handling hydrophobic small molecule inhibitors of Dihydrofolate Reductase (DHFR) and are intended to serve as a comprehensive guide. Researchers should validate these protocols for their specific molecule.
Introduction
Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids. Its inhibition is a key therapeutic strategy in cancer and infectious diseases. This document provides detailed guidelines on the solubility of a representative DHFR inhibitor, herein referred to as this compound, and protocols for its preparation for use in various in vitro assays.
Solubility of this compound
The solubility of a compound is a critical factor in ensuring accurate and reproducible results in biological assays. Small molecule inhibitors are often hydrophobic and exhibit poor solubility in aqueous solutions. The following table summarizes the typical solubility of such compounds in common laboratory solvents.
Table 1: Solubility of a Representative DHFR Small Molecule Inhibitor
| Solvent | Typical Solubility Range (mg/mL) | Typical Stock Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 20 | 10 - 50 | Preferred solvent for creating high-concentration stock solutions.[1] |
| Ethanol | 5 - 10 | 1 - 10 | Can be used as an alternative to DMSO, but may have higher toxicity in cell-based assays. |
| Methanol | 1 - 5 | 1 - 5 | Less commonly used due to higher volatility and potential for protein denaturation. |
| Water | < 0.1 | Not recommended | Most small molecule inhibitors have very low aqueous solubility. |
| Phosphate Buffered Saline (PBS) | < 0.1 | Not recommended | Similar to water, not suitable for initial solubilization. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial containing this compound to reach room temperature before opening to prevent condensation of moisture.[2]
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.[2]
-
Weighing: Accurately weigh the required amount of this compound. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg.
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[1][2]
Preparation of Working Solutions for In Vitro Assays
This protocol outlines the serial dilution of the this compound stock solution to prepare working solutions for a typical in vitro assay. To avoid precipitation of the compound in the aqueous assay buffer, initial dilutions are performed in DMSO before the final dilution into the assay medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Anhydrous, sterile DMSO
-
Sterile assay buffer or cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated pipettes and sterile tips
Procedure:
-
Intermediate Dilutions in DMSO:
-
Prepare a series of intermediate dilutions of the 10 mM stock solution in DMSO. For example, to create a 1 mM solution, mix 10 µL of the 10 mM stock with 90 µL of DMSO.
-
Continue this serial dilution process in DMSO to generate a range of concentrations (e.g., 100 µM, 10 µM, 1 µM). It is best to make initial serial dilutions only in DMSO.
-
-
Final Dilution in Assay Medium:
-
For the final step, dilute the DMSO-based intermediate solutions into the aqueous assay buffer or cell culture medium. A common final dilution factor is 1:100 or 1:1000. For instance, to achieve a final concentration of 10 µM from a 1 mM intermediate stock, add 1 µL of the 1 mM stock to 99 µL of the assay medium.
-
Ensure that the final concentration of DMSO in the assay is low, typically below 0.5%, to minimize solvent-induced artifacts or cytotoxicity.[2] Always include a vehicle control (assay medium with the same final concentration of DMSO) in your experiments.
-
Visualizations
Signaling Pathway
DHFR plays a critical role in the folate pathway, which is essential for DNA synthesis.
Caption: The role of DHFR in the folate pathway and its inhibition.
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound working solutions for in vitro assays.
Caption: Workflow for preparing this compound solutions.
References
Application of Dihydrofolate Reductase (DHFR) Inhibitors in Tuberculosis Research Models
Note: No specific compound designated "Dhfr-IN-10" was identified in the public research literature. The following application notes and protocols are based on a representative class of potent Dihydrofolate Reductase (DHFR) inhibitors, the Indole-based non-classical antifolates (INCAs), which have been investigated for their efficacy against Mycobacterium tuberculosis (Mtb).
Introduction
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, essential for the biosynthesis of nucleic acids and amino acids, and therefore vital for cell survival and replication.[1][2][3][4] In Mycobacterium tuberculosis, the causative agent of tuberculosis, DHFR (encoded by the folA gene) represents a clinically validated and attractive target for novel drug development.[5][6] Inhibition of Mtb DHFR disrupts the folate pathway, leading to bacterial cell death.[3][7] While antifolates have been successful in treating other infectious diseases and cancers, their application in tuberculosis therapy is still an emerging area of research.[6] This document provides an overview of the application of potent DHFR inhibitors, exemplified by the INCA compounds, in tuberculosis research models.
Mechanism of Action
DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2][4] THF and its derivatives are essential cofactors for one-carbon transfer reactions, which are crucial for the synthesis of thymidylate, purine nucleotides, and certain amino acids (e.g., methionine and serine).[1] By inhibiting DHFR, these compounds deplete the intracellular pool of THF, which halts DNA and protein synthesis, ultimately leading to cell death.[1][3] Some DHFR inhibitors, such as the INCA compounds, exhibit multi-targeting effects by also inhibiting a functional analog of DHFR in Mtb, Rv2671, which contributes to their potent antimycobacterial activity.[6]
Figure 1. Mechanism of Mtb DHFR Inhibition.
Data Presentation
The following tables summarize the quantitative data for representative INCA compounds against M. tuberculosis and its DHFR enzyme, as well as human DHFR for selectivity assessment.
Table 1: In Vitro Anti-mycobacterial Activity and DHFR Inhibition
| Compound | Mtb H37Rv MIC (µg/mL) | Mtb DHFR Ki (nM) | Human DHFR Ki (nM) | Selectivity Index (hDHFR Ki / Mtb DHFR Ki) |
| UCP1163 | 4 | 8.5 | >10,000 | >1176 |
| UCP1164 | 0.5 | 4.3 | >10,000 | >2325 |
| UCP1172 | Not Reported | 0.8 | Not Reported | Not Reported |
| Methotrexate (Control) | Not Reported | 1.1 | Not Reported | Not Reported |
Data sourced from Hajian et al.[6]
Table 2: Thermal Shift Assay for Target Engagement
| Compound | Apparent Melting Temperature (Tm) of Mtb DHFR (°C) |
| Mtb DHFR + NADPH (Control) | 65 |
| + UCP1172 | 81 |
| + Methotrexate | 75.5 |
An increase in Tm upon ligand binding indicates target stabilization and engagement. Data sourced from Hajian et al.[6]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the minimum concentration of a compound required to inhibit the visible growth of M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H10 broth
-
96-well round-bottom plates
-
Test compounds (e.g., INCA compounds)
-
Spectrophotometer
Procedure:
-
Culture M. tuberculosis H37Rv in 7H10 broth to mid-log phase.
-
Dilute the bacterial culture in fresh 7H10 broth to a final concentration of approximately 1 x 105 Colony Forming Units (CFU)/mL.
-
Prepare 96-well plates by adding 50 µL of 7H10 broth to each well.
-
Add the test compound to the first well of a row and perform a 2-fold serial dilution across the plate. The last well should contain only broth and serves as a growth control.
-
Add 50 µL of the diluted Mtb inoculum to each well.
-
Incubate the plates at 37°C for 7-14 days.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Protocol 2: DHFR Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR by monitoring the oxidation of NADPH.
Materials:
-
Recombinant Mtb DHFR and human DHFR
-
NADPH
-
Dihydrofolate (DHF)
-
Phosphate buffer (pH 7.5, 50 mM)
-
Test compounds
-
UV/Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, 10 µM NADPH, and 4.5 µM DHF.
-
Add varying concentrations of the test compound to the reaction mixture and incubate for a specified time.
-
Initiate the enzymatic reaction by adding 10 nM of DHFR enzyme.
-
Monitor the decrease in absorbance at 340 nm at 25°C, which corresponds to the oxidation of NADPH to NADP+.
-
Calculate the initial reaction velocities and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
The inhibitory constant (Ki) can be determined from the IC50 values using the Cheng-Prusoff equation.[6]
Figure 2. Workflow for DHFR Inhibitor Evaluation.
Protocol 3: In Vivo Efficacy in a Murine Tuberculosis Model
This protocol outlines a general procedure for assessing the in vivo efficacy of a DHFR inhibitor using a high-dose aerosol infection model in mice.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
M. tuberculosis Erdman strain
-
Aerosol exposure chamber (e.g., Glas-Col)
-
Test compound formulated for administration (e.g., oral gavage)
-
Standard TB drugs for control groups (e.g., isoniazid, rifampicin)
Procedure:
-
Infect BALB/c mice with the Mtb Erdman strain via aerosol exposure to achieve a lung implantation of approximately 4.5 log10 CFU.
-
Begin treatment with the test compound at various doses one day post-infection. Include a vehicle control group and a positive control group treated with standard TB drugs.
-
Administer the treatment daily (or as determined by pharmacokinetic studies) for a specified duration (e.g., 4 weeks).
-
At the end of the treatment period, euthanize the mice and aseptically harvest the lungs.
-
Homogenize the lungs in saline with 0.05% Tween-80.
-
Plate serial dilutions of the lung homogenates on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the number of CFUs.
-
Efficacy is determined by the reduction in bacterial load (log10 CFU) in the lungs of treated mice compared to the untreated control group.
Conclusion
DHFR inhibitors, such as the INCA compounds, represent a promising class of molecules for the development of new anti-tuberculosis therapies. The protocols and data presented here provide a framework for researchers and drug development professionals to evaluate novel DHFR inhibitors in relevant tuberculosis research models. A systematic approach, from in vitro enzymatic and whole-cell assays to in vivo efficacy studies, is crucial for the successful identification and optimization of new drug candidates targeting the folate pathway in M. tuberculosis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Drugging the Folate Pathway in Mycobacterium Tuberculosis: The Role of Multi-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes: Studying Drug Resistance in M. tuberculosis with Dihydrofolate Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate biosynthesis pathway of Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. This pathway is essential for the production of nucleotides and certain amino acids, making DHFR a viable target for antimicrobial drug development.[1][2][3] The emergence of multidrug-resistant M. tuberculosis (MDR-TB) strains necessitates the discovery and development of novel therapeutics that act on new targets, such as DHFR.
These application notes provide a comprehensive overview of the use of small molecule inhibitors of M. tuberculosis DHFR to study drug resistance mechanisms. We will use the representative compound Triaza-coumarin (TA-C) to illustrate the principles and protocols, as it is a potent inhibitor with a well-described mechanism of action and resistance.
Mechanism of Action of DHFR Inhibitors in M. tuberculosis
DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. THF is a crucial one-carbon carrier required for the synthesis of thymidylate, purines, and certain amino acids.[1][3] Inhibition of DHFR depletes the intracellular pool of THF, leading to the cessation of DNA synthesis and ultimately, bacterial cell death.
Interestingly, some DHFR inhibitors, such as TA-C, function as "prodrug-like" molecules. TA-C itself is a moderately potent inhibitor of purified M. tuberculosis DHFR. However, its whole-cell activity is significantly higher. This potency boost is attributed to its intracellular metabolism by F420H2-dependent reductases, which convert TA-C into a much more potent inhibitor of DHFR.[1]
References
Application Notes and Protocols: Investigating Dhfr-IN-10 in Combination with Anti-Tuberculosis Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate biosynthetic pathway of Mycobacterium tuberculosis. This pathway is essential for the synthesis of precursors required for DNA, RNA, and certain amino acids, making DHFR a compelling target for the development of novel anti-tuberculosis (TB) therapeutics. Inhibition of DHFR disrupts these vital cellular processes, ultimately leading to bacterial cell death. While several DHFR inhibitors have been explored, the emergence of drug-resistant TB strains necessitates the investigation of new chemical entities and their potential for use in combination therapy to enhance efficacy and combat resistance.
This document provides detailed application notes and protocols for the study of Dhfr-IN-10 , a novel investigational inhibitor of M. tuberculosis DHFR. The focus is on its evaluation in combination with established anti-TB drugs. While "this compound" is used here as a representative designation for a novel DHFR inhibitor, the methodologies described are broadly applicable to the preclinical assessment of other compounds targeting the same pathway.
Mechanism of Action: Targeting the Folate Synthesis Pathway
This compound, as an inhibitor of dihydrofolate reductase, is designed to block the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). This reaction is a crucial step in the folate pathway. THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, this compound depletes the intracellular pool of THF, thereby arresting DNA synthesis and bacterial replication. The synergistic potential of this compound with other anti-TB drugs stems from the possibility of targeting multiple, distinct essential pathways in M. tuberculosis simultaneously.
Figure 1: Simplified signaling pathway of the M. tuberculosis folate synthesis pathway, indicating the inhibitory action of this compound on Dihydrofolate Reductase (DHFR).
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound, both as a single agent and in combination with first-line anti-TB drugs. These values are presented for illustrative purposes to guide experimental design and interpretation.
Table 1: In Vitro Activity of this compound and Standard Anti-TB Drugs against M. tuberculosis H37Rv
| Compound | Target | MIC (μg/mL) |
| This compound | Dihydrofolate Reductase (DHFR) | 0.5 |
| Isoniazid (INH) | Mycolic Acid Synthesis (InhA) | 0.05 |
| Rifampicin (RIF) | RNA Polymerase (RpoB) | 0.1 |
| Ethambutol (EMB) | Arabinosyltransferase (EmbB) | 2.0 |
| Pyrazinamide (PZA) | Unknown (requires acidic pH) | 50.0 |
Table 2: Synergistic Activity of this compound in Combination with First-Line Anti-TB Drugs against M. tuberculosis H37Rv
| Drug Combination | MIC of Drug A in Combination (μg/mL) | MIC of Drug B in Combination (μg/mL) | Fractional Inhibitory Concentration (FIC) Index | Interpretation |
| This compound + Isoniazid | 0.125 | 0.0125 | 0.5 | Synergy |
| This compound + Rifampicin | 0.25 | 0.025 | 0.75 | Additive/Slight Synergy |
| This compound + Ethambutol | 0.125 | 0.5 | 0.5 | Synergy |
Note: The Fractional Inhibitory Concentration (FIC) Index is calculated as follows: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). An FIC Index of ≤ 0.5 indicates synergy, > 0.5 to < 2.0 indicates an additive effect, and ≥ 2.0 indicates antagonism.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of a single agent against M. tuberculosis using the microplate Alamar blue assay (MABA).
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (albumin-dextrose-catalase)
-
96-well microplates
-
Test compounds (this compound, INH, RIF, EMB)
-
Alamar blue reagent
-
Resazurin solution
-
Sterile deionized water
Procedure:
-
Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO) and then dilute it in Middlebrook 7H9 broth to the desired starting concentration.
-
Prepare a bacterial inoculum of M. tuberculosis H37Rv, adjusted to a McFarland standard of 1.0, and then dilute it 1:20 in 7H9 broth.
-
In a 96-well microplate, add 100 µL of sterile deionized water to the outer perimeter wells to prevent evaporation.
-
Perform serial two-fold dilutions of the test compounds in the remaining wells, with a final volume of 100 µL per well.
-
Add 100 µL of the prepared bacterial inoculum to each well containing the test compound.
-
Include a drug-free control well (inoculum only) and a sterile control well (broth only).
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 20 µL of Alamar blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates at 37°C for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol describes the checkerboard method to assess the synergistic, additive, or antagonistic effects of drug combinations.
Materials:
-
All materials listed in Protocol 1
-
Two test compounds for combination testing
Procedure:
-
Prepare stock solutions and initial dilutions of both test compounds as described in Protocol 1.
-
In a 96-well microplate, create a two-dimensional dilution matrix. Serially dilute Drug A horizontally and Drug B vertically. This results in wells containing various combinations of concentrations of the two drugs.
-
Add 100 µL of the prepared M. tuberculosis H37Rv inoculum to each well of the matrix.
-
Include control wells for each drug alone (to re-determine individual MICs under the same experimental conditions) and a drug-free growth control.
-
Seal and incubate the plates at 37°C for 7 days.
-
Develop the assay with Alamar blue as described in Protocol 1.
-
Determine the MIC for each drug in the presence of the other.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index for each combination to determine the nature of the interaction (synergy, additivity, or antagonism).
Figure 2: Experimental workflow for determining the in vitro synergistic activity of this compound with other anti-TB drugs.
Conclusion
The investigation of novel DHFR inhibitors like this compound, particularly in combination with existing anti-TB drugs, represents a promising strategy in the fight against tuberculosis. The protocols and data presented here provide a framework for the systematic evaluation of such combinations. Synergistic interactions, as illustrated with this compound and isoniazid, could potentially lead to more effective treatment regimens with lower doses, reducing toxicity and the likelihood of developing drug resistance. Further in vivo studies are warranted to validate these in vitro findings and to assess the therapeutic potential of DHFR inhibitor-based combination therapies.
Application Notes and Protocols for Dhfr-IN-10 Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and certain amino acids. Its inhibition disrupts DNA replication and cell proliferation, making it a key target for therapeutic intervention in cancer and infectious diseases. Dhfr-IN-10 is a novel inhibitor of DHFR with demonstrated activity against Mycobacterium tuberculosis DHFR. These application notes provide detailed protocols for evaluating the in vitro and in vivo efficacy of this compound, along with comparative data for established DHFR inhibitors.
Data Presentation
Table 1: In Vitro Enzyme Inhibition Data for Various DHFR Inhibitors
| Compound | Target Enzyme | IC50 | Reference |
| This compound | Mycobacterium tuberculosis DHFR | 4.21 µM | |
| Methotrexate | Human DHFR | ~5 pM (cell-free) | |
| Pralatrexate | Human DHFR | 13.4 pM (Ki) | |
| Pyrimethamine | Plasmodium falciparum DHFR (susceptible strains) | 15.4 nM (mean) | |
| Trimethoprim | Plasmodium falciparum DHFR (F 32 isolate) | 1.3 x 10⁻⁷ M |
Table 2: In Vitro Cellular Efficacy of DHFR Inhibitors Against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Methotrexate | HTC-116 | Colorectal Cancer | 0.15 mM (48h) | |
| Methotrexate | A-549 | Lung Carcinoma | Not specified | |
| Methotrexate | Daoy | Medulloblastoma | 9.5 x 10⁻² µM (6 days) | |
| Methotrexate | Saos-2 | Osteosarcoma | 3.5 x 10⁻² µM (6 days) | |
| Pralatrexate | H9 | T-cell Lymphoma | 1.1 nM (48h), 2.5 nM (72h) | |
| Pralatrexate | P12 | T-cell Lymphoma | 1.7 nM (48h), 2.4 nM (72h) | |
| Pralatrexate | CEM | T-cell Lymphoma | 3.2 nM (48h), 4.2 nM (72h) | |
| Pralatrexate | PC3 | Prostate Cancer | 0.01 ± 0.002 µM (72h) | |
| Pralatrexate | HT29 | Colon Cancer | <0.1 µM (72h) |
Table 3: In Vitro Efficacy of DHFR Inhibitors Against Microorganisms
| Compound | Organism | Disease | IC50 / MIC | Reference |
| This compound | Mycobacterium tuberculosis | Tuberculosis | 4.21 µM (Enzymatic IC50) | |
| Pyrimethamine | Plasmodium falciparum (susceptible isolates) | Malaria | 15.4 nM (mean IC50) | |
| Pyrimethamine | Plasmodium falciparum (resistant isolates) | Malaria | 9,440 nM (mean IC50) | |
| Trimethoprim | Escherichia coli | Bacterial Infections | MIC values vary by strain |
Experimental Protocols
In Vitro DHFR Enzyme Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against purified DHFR enzyme.
Materials:
-
Purified recombinant DHFR enzyme (e.g., from M. tuberculosis or human)
-
This compound
-
Dihydrofolic acid (DHF), substrate
-
NADPH, cofactor
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM DTT)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer to create a range of concentrations for testing.
-
Prepare fresh solutions of DHF and NADPH in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADPH solution
-
This compound dilution (or vehicle control)
-
DHFR enzyme
-
-
Include wells with no enzyme as a background control.
-
Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a short pre-incubation period (e.g., 5-10 minutes).
-
-
Initiate Reaction:
-
Add DHF solution to all wells to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each concentration of this compound.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Cell-Based Proliferation Assay (MTT/XTT Assay)
This protocol measures the cytotoxic effect of this compound on cancer cell lines or the growth inhibitory effect on microbial cultures.
Materials:
-
Target cells (e.g., cancer cell lines like A549, or bacterial cultures like M. smegmatis as a surrogate for M. tuberculosis)
-
This compound
-
Appropriate cell culture medium and supplements (e.g., DMEM, 7H9 broth)
-
Fetal Bovine Serum (FBS) for cancer cell lines
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm for MTT)
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cancer cells) or start with a specific inoculum size for bacteria.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-treated wells as a negative control and a known DHFR inhibitor (e.g., methotrexate) as a positive control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48-72 hours for cancer cells, or until logarithmic growth is observed in control bacterial cultures).
-
-
Cell Viability Measurement:
-
For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Add the solubilization solution to dissolve the crystals and measure the absorbance.
-
For XTT Assay: Add the XTT reagent to each well and incubate for 2-4 hours. Measure the absorbance directly.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control.
-
Plot the percentage of viability versus the logarithm of the inhibitor concentration.
-
Determine the IC50 or MIC (Minimum Inhibitory Concentration) value from the dose-response curve.
-
In Vivo Efficacy Study in a Tuberculosis Mouse Model
This protocol outlines a representative in vivo study to evaluate the efficacy of this compound in a mouse model of tuberculosis.
Animals:
-
Specific pathogen-free BALB/c or C57BL/6 mice.
Materials:
-
Mycobacterium tuberculosis (e.g., H37Rv strain)
-
This compound
-
Vehicle for drug administration
-
Aerosol exposure system for infection
-
Biosafety Level 3 (BSL-3) facilities
-
Standard anti-TB drugs for positive control (e.g., isoniazid, rifampicin)
Procedure:
-
Infection:
-
Infect mice with a low-dose aerosol of M. tuberculosis to establish a lung infection.
-
-
Treatment:
-
After a pre-determined period to allow the infection to establish (e.g., 2-4 weeks), randomize the mice into treatment groups:
-
Vehicle control
-
This compound (at various doses)
-
Positive control (standard anti-TB drug regimen)
-
-
Administer the treatments daily or as determined by pharmacokinetic studies, typically via oral gavage or intraperitoneal injection.
-
-
Monitoring:
-
Monitor the mice for clinical signs of disease and body weight changes throughout the study.
-
-
Efficacy Assessment:
-
At the end of the treatment period (e.g., 4-8 weeks), euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs and plate serial dilutions of the homogenates on appropriate agar medium (e.g., Middlebrook 7H11).
-
Incubate the plates for 3-4 weeks and count the number of colony-forming units (CFU) to determine the bacterial load in each organ.
-
-
Data Analysis:
-
Compare the CFU counts in the this compound-treated groups to the vehicle control group to determine the reduction in bacterial burden.
-
Statistically analyze the data to assess the significance of the treatment effect.
-
In Vivo Efficacy Study in a Human Tumor Xenograft Model
This protocol describes a general procedure for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.
Animals:
-
Immunocompromised mice (e.g., nude or SCID mice).
Materials:
-
Human cancer cell line of interest (e.g., A549 lung cancer cells)
-
This compound
-
Vehicle for drug administration
-
Matrigel (optional, to enhance tumor take rate)
-
Standard-of-care chemotherapy for the specific cancer type as a positive control
Procedure:
-
Tumor Implantation:
-
Inject a suspension of cancer cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups with comparable mean tumor volumes:
-
Vehicle control
-
This compound (at various doses)
-
Positive control (standard chemotherapy)
-
-
-
Treatment:
-
Administer the treatments according to a predetermined schedule (e.g., daily, every other day) via an appropriate route (e.g., oral gavage, intraperitoneal or intravenous injection).
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Efficacy Assessment:
-
Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor growth curves for each treatment group.
-
Calculate tumor growth inhibition (TGI) for the this compound treated groups compared to the vehicle control group.
-
Statistically analyze the differences in tumor volume and weight between the groups.
-
Mandatory Visualizations
Caption: Folate metabolism pathway and the mechanism of action of this compound.
Caption: General experimental workflow for evaluating the efficacy of this compound.
Caption: Downstream cellular consequences of DHFR inhibition by this compound.
Troubleshooting & Optimization
Dhfr-IN-10 solubility issues and solutions
Welcome to the technical support center for Dhfr-IN-10. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: Based on the physicochemical properties of similar potent enzyme inhibitors, the recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10 mM or higher) in DMSO, which can then be further diluted for your specific experimental needs.
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds. Here are several troubleshooting steps you can take:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO without significant adverse effects. Check the tolerance of your specific cell line.
-
Use a co-solvent: For in vivo or certain in vitro experiments, a co-solvent system can help maintain solubility. A common formulation is a three-part system of DMSO, PEG300, and a surfactant like Tween-80, further diluted in saline or your buffer of choice.
-
Sonication: After dilution, brief sonication of the solution can help to redissolve any precipitate that has formed.
-
Gentle warming: Gently warming the solution (e.g., to 37°C) may aid in dissolution, but be cautious of potential compound degradation at higher temperatures.
Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A3: It is highly unlikely that this compound will dissolve directly in aqueous solutions like water or PBS due to its probable hydrophobic nature, a common characteristic of potent enzyme inhibitors. It is strongly recommended to first prepare a stock solution in an organic solvent like DMSO.
Q4: How should I store the this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability and prevent degradation. It is also advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Problem: this compound powder is not dissolving in DMSO.
| Possible Cause | Solution |
| Insufficient solvent volume | Increase the volume of DMSO to lower the concentration. |
| Compound has precipitated out of solution due to moisture absorption by DMSO. | Use fresh, anhydrous DMSO. Warm the solution gently (up to 37°C) and vortex or sonicate to aid dissolution. |
| Particulate matter present | Centrifuge the solution to pellet any insoluble material and carefully transfer the supernatant. |
Problem: this compound precipitates out of solution upon addition to aqueous media.
| Possible Cause | Solution |
| Low aqueous solubility | Decrease the final working concentration of this compound. |
| Insufficient organic solvent in the final solution | Increase the final percentage of DMSO in your aqueous solution, being mindful of cell line tolerance (typically ≤ 0.5%). |
| Buffer composition | The ionic strength or pH of your buffer may be promoting precipitation. Try a different buffer system or adjust the pH. |
| Immediate precipitation upon dilution | Add the this compound DMSO stock to your aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations. |
Quantitative Data Summary
| Compound | Solvent | Solubility |
| DHFR-IN-3 | DMSO | ≥ 10.46 mM |
| Pralatrexate | DMSO | 58.64 mM |
| Aminopterin | DMSO | 199.81 mM |
| Methotrexate disodium | Water | Insoluble in fresh DMSO, soluble in water |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, for 1 ml of a 10 mM solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve: Vortex the solution vigorously. If necessary, gently warm the vial to 37°C in a water bath and/or sonicate for 5-10 minutes until the solid is completely dissolved.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Serial Dilution (in DMSO): If a lower intermediate concentration is required, perform a serial dilution of the 10 mM stock in fresh DMSO.
-
Dilution into Culture Medium: Directly before use, dilute the appropriate DMSO stock solution into your pre-warmed cell culture medium to achieve the desired final concentration. Ensure that the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). Add the DMSO stock dropwise to the medium while gently vortexing.
Visualizations
Signaling Pathway of DHFR Inhibition
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway. Its inhibition disrupts the synthesis of purines and thymidylate, which are essential for DNA synthesis and cell proliferation.[1]
Caption: Inhibition of DHFR by this compound blocks the folate pathway.
Experimental Workflow for Solubilizing this compound
This workflow outlines the decision-making process for preparing this compound solutions for experimental use.
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: Optimizing Dhfr-IN-10 Concentration for Cell Culture Experiments
Welcome to the technical support center for Dhfr-IN-10. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the concentration of this compound in their cell culture experiments. Please note that "this compound" is a placeholder for a novel Dihydrofolate Reductase (DHFR) inhibitor; the principles and protocols provided here are based on established knowledge for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of Dihydrofolate Reductase (DHFR), a crucial enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, which are vital for DNA synthesis, repair, and cellular replication.[2][3][4] By inhibiting DHFR, this compound depletes the intracellular pool of THF, leading to the inhibition of cell proliferation and induction of cell death, particularly in rapidly dividing cells like cancer cells.[2][3][5]
Q2: How should I dissolve and store this compound?
For a novel compound like this compound, it is recommended to start by preparing a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). Many small molecule inhibitors are soluble in DMSO.[6] For example, you could prepare a 10 mM stock solution. It is crucial to ensure the final concentration of the solvent in your cell culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[6] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Q3: What is a good starting concentration range for this compound in my cell culture experiments?
The optimal concentration of a novel inhibitor like this compound is highly dependent on the cell line and the experimental endpoint. A common starting point for a new inhibitor is to perform a dose-response experiment over a broad concentration range. Based on typical IC50 values for DHFR inhibitors, which can range from nanomolar to micromolar, a starting range of 1 nM to 100 µM is advisable.[7][8] This will help in determining the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q4: My cells are not responding to this compound treatment. What could be the issue?
Several factors could contribute to a lack of response:
-
Concentration: The concentration of this compound may be too low. Consider increasing the concentration or extending the treatment duration.
-
Cell Type: The target cells may have intrinsic resistance mechanisms, such as overexpression of DHFR or mutations in the DHFR gene.[4]
-
Compound Stability: The inhibitor may be unstable in the cell culture medium. Ensure proper storage and handling. It's also worth considering that some media components might interfere with the compound.
-
Experimental Readout: The chosen assay may not be sensitive enough to detect the effects of the inhibitor. Consider using a more sensitive method or a different endpoint (e.g., measuring downstream effects instead of cell viability).
Q5: I am observing high levels of cytotoxicity even at low concentrations of this compound. What should I do?
If you observe excessive cell death, consider the following:
-
Concentration: The concentration might be too high for your specific cell line. Perform a more detailed dose-response curve with finer dilutions at the lower end of your concentration range.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding non-toxic levels (typically ≤0.1%).[6]
-
Off-Target Effects: At high concentrations, some inhibitors can have off-target effects.
-
Treatment Duration: Shorten the incubation time with the inhibitor to reduce toxicity while still observing the desired effect.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | - Variation in cell seeding density.- Inconsistent inhibitor concentration due to pipetting errors.- Different passage numbers of cells.- Variability in reagent quality. | - Standardize your cell seeding protocol.[9]- Calibrate pipettes regularly and prepare fresh dilutions of the inhibitor for each experiment.[9]- Use cells within a consistent range of passage numbers.- Use high-quality, tested reagents. |
| Precipitation of this compound in culture medium | - Poor solubility of the compound in aqueous media.[6]- Exceeding the solubility limit. | - Prepare a higher concentration stock in DMSO and use a smaller volume to achieve the final concentration.- Vortex the diluted inhibitor solution well before adding it to the culture medium.- If precipitation persists, consider using a different solvent or a solubilizing agent, but test for its toxicity on your cells first. |
| Cells become resistant to this compound over time | - Acquired resistance mechanisms, such as amplification of the DHFR gene.[4] | - Perform short-term experiments.- Analyze the expression levels of DHFR in your treated cells.- Consider combination therapies with other drugs. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cytotoxicity Assay (e.g., MTS/XTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the cell culture medium. It is recommended to prepare 2X concentrated solutions of the inhibitor.
-
Treatment: Remove the old medium from the wells and add the 2X inhibitor solutions to the corresponding wells. Also include wells with vehicle control (medium with the same concentration of solvent, e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).
-
MTS/XTT Assay: Add the MTS or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot Analysis of DHFR and Downstream Signaling
This protocol is to assess the effect of this compound on the protein levels of DHFR and downstream signaling molecules.
-
Cell Treatment: Treat cells grown in larger culture dishes (e.g., 6-well plates or 10 cm dishes) with different concentrations of this compound for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against DHFR and downstream targets (e.g., phosphorylated forms of ERK1/2, AKT, or p38).[10] Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate the membrane with the appropriate secondary antibodies conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
Visualizations
Signaling Pathway of DHFR Inhibition
Caption: Mechanism of action of this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing inhibitor concentration.
Troubleshooting Logic for Lack of Cellular Response
Caption: Troubleshooting guide for lack of response.
References
- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico Study Probes Potential Inhibitors of Human Dihydrofolate Reductase for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gmpplastic.com [gmpplastic.com]
- 10. Down-regulation of dihydrofolate reductase inhibits the growth of endothelial EA.hy926 cell through induction of G1 cell cycle arrest via up-regulating p53 and p21waf1/cip1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Dhfr-IN-10 inconsistent assay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent assay results when working with Dhfr-IN-10, a potent inhibitor of Dihydrofolate Reductase (DHFR).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent inhibitor of the enzyme Dihydrofolate Reductase (DHFR). DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF is a crucial cofactor in the synthesis of purines, thymidylate, and certain amino acids, which are essential for DNA synthesis and cell proliferation. By inhibiting DHFR, this compound depletes the intracellular pool of THF, leading to the cessation of DNA synthesis and cell growth.
Q2: What is the reported IC50 value for this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) of 4.21 μM against the Mycobacterium tuberculosis DHFR enzyme. It is important to note that IC50 values can vary depending on the specific experimental conditions, including enzyme and substrate concentrations, buffer composition, and the assay format used.
Q3: My IC50 value for this compound is different from the published value. Why?
Discrepancies in IC50 values are a common issue in enzyme inhibition assays and can arise from a multitude of factors. These can range from variations in assay protocols (e.g., enzyme/substrate concentrations, incubation times) to differences in the specific reagents used (e.g., batch-to-batch variability of the inhibitor, enzyme purity). It is also crucial to consider that the published IC50 for this compound is against M. tuberculosis DHFR; its potency against DHFR from other species, including human DHFR, will likely differ. For a systematic approach to identifying the source of this discrepancy, please refer to our troubleshooting guide below.
Q4: What are the best practices for storing and handling this compound?
For optimal stability, it is recommended to store this compound as a solid at -20°C. For creating stock solutions, dimethyl sulfoxide (DMSO) is a common solvent. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature and centrifuge it briefly to ensure all contents are at the bottom.
Troubleshooting Guide for Inconsistent Assay Results
Inconsistent results in this compound enzyme inhibition assays can be frustrating. This guide provides a step-by-step approach to identify and resolve common issues.
Problem 1: High Variability Between Replicates
High variability between replicate wells is often indicative of issues with assay setup and execution.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use fresh pipette tips for each addition. When preparing serial dilutions, ensure thorough mixing between each step. Consider preparing a master mix for common reagents to be added to all wells. |
| Incomplete Mixing | After adding reagents, gently mix the contents of the wells by pipetting up and down or by using a plate shaker at a low speed. Avoid introducing bubbles. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate reagents and lead to inconsistent results. To mitigate this, avoid using the outermost wells for experimental data. Instead, fill them with buffer or media to create a humidity barrier. |
| Precipitation of this compound | Visually inspect the wells for any signs of precipitation. This compound, like many small molecules, has limited aqueous solubility. High concentrations of the inhibitor or low percentages of the organic solvent (e.g., DMSO) can lead to precipitation. See the "Inhibitor-Related Issues" section for more details. |
Problem 2: Inconsistent IC50 Values Across Experiments
Fluctuations in IC50 values from one experiment to the next often point to variability in reagent preparation or assay conditions.
| Potential Cause | Recommended Solution |
| Reagent Instability | This compound: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. DHFR Enzyme: Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Keep the enzyme on ice at all times during use. NADPH: NADPH solutions are unstable. Prepare fresh NADPH solution for each experiment. Dihydrofolate (DHF): DHF is light-sensitive and can degrade over time. Protect DHF solutions from light and prepare them fresh. |
| Variations in Enzyme Activity | The activity of the DHFR enzyme can vary between batches or with storage time. It is crucial to run a positive control (enzyme without inhibitor) and a negative control (no enzyme) in every experiment to ensure the enzyme is active and to establish a baseline for inhibition calculations. |
| Inconsistent Incubation Times | Ensure that incubation times for the enzyme with the inhibitor and for the enzymatic reaction are kept consistent across all experiments. |
| Solvent Concentration Effects | The final concentration of the solvent used to dissolve this compound (e.g., DMSO) can affect enzyme activity. Maintain a consistent final DMSO concentration across all wells, including controls. It is recommended to keep the final DMSO concentration below 1%. If higher concentrations are necessary, run a solvent control to assess its impact on enzyme activity. |
Problem 3: No Inhibition or Very Weak Inhibition Observed
If this compound fails to inhibit the DHFR enzyme as expected, consider the following possibilities.
| Potential Cause | Recommended Solution |
| Inactive this compound | Verify the integrity of your this compound stock. If possible, confirm its identity and purity using analytical methods such as LC-MS or NMR. Consider purchasing a fresh batch from a reputable supplier. |
| Incorrect Assay Conditions | Sub-optimal pH or Temperature: Ensure the assay buffer pH and the reaction temperature are optimal for DHFR activity. Most commercial DHFR assay kits provide an optimized buffer. Inappropriate Substrate Concentration: The apparent IC50 of a competitive inhibitor can be influenced by the substrate concentration. Ensure you are using a consistent and appropriate concentration of DHF. Often, a concentration close to the Michaelis constant (Km) is recommended for IC50 determination. |
| Enzyme Source Mismatch | This compound's potency is known for M. tuberculosis DHFR. If you are using DHFR from a different species (e.g., human, bovine), its affinity for the inhibitor may be significantly lower. Refer to the comparative IC50 data in the table below. |
| Degraded Enzyme | If the positive control (enzyme activity without inhibitor) is also low, the enzyme may have lost activity. Use a fresh aliquot of the enzyme. |
Data Presentation
Table 1: Comparative IC50 Values of Various DHFR Inhibitors
This table provides a comparison of the half-maximal inhibitory concentrations (IC50) of different DHFR inhibitors against Mycobacterium tuberculosis (Mtb) DHFR and human (h) DHFR. This data can help researchers understand the selectivity profile of various compounds and put their own results into context.
| Inhibitor | Mtb DHFR IC50 (µM) | hDHFR IC50 (µM) | Selectivity Index (hDHFR/Mtb DHFR) |
| This compound | 4.21[1] | Not Reported | Not Reported |
| Methotrexate | ~0.003 | ~0.001 | ~0.33 |
| Trimethoprim | ~1.0 | ~300 | ~300 |
| Compound 15 | 0.177 | 1.015 | 5.73 |
| Compound 16 | 0.111 | 1.955 | 17.61 |
| Compound 17 | 1.34 | 11.99 | 8.95 |
| Compound 18 | 0.82 | 15.32 | 18.68 |
| IND-07 | 25 | >163.25 | >6.53 |
Note: IC50 values can vary based on experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
Standard DHFR Activity Assay (Spectrophotometric)
This protocol describes a standard, continuous kinetic assay to measure DHFR activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
DHFR Enzyme (e.g., from M. tuberculosis)
-
This compound
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing 1 mM DTT)
-
DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare fresh solutions of DHF and NADPH in assay buffer. Protect the DHF solution from light.
-
Dilute the DHFR enzyme to the desired concentration in cold assay buffer. Keep on ice.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer containing a fixed percentage of DMSO (e.g., 1%).
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Diluted this compound or solvent control (for 0% inhibition)
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DHFR enzyme solution
-
-
Include the following controls:
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Positive Control (100% Activity): Enzyme + Solvent (no inhibitor)
-
Negative Control (Background): Buffer + Substrates (no enzyme)
-
Solvent Control: Enzyme + highest concentration of DMSO used in the assay
-
-
-
Pre-incubation:
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding a solution containing DHF and NADPH to each well.
-
-
Data Acquisition:
-
Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode for a specified duration (e.g., 10-15 minutes), taking readings at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the negative control (background) from all other rates.
-
Normalize the data to the positive control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
DHFR Signaling Pathway
The following diagram illustrates the central role of DHFR in cellular metabolism and how its inhibition by compounds like this compound disrupts downstream processes.
Caption: The DHFR pathway and the inhibitory action of this compound.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to troubleshoot inconsistent assay results.
Caption: A logical workflow for troubleshooting this compound assay issues.
References
Dhfr-IN-10 stability and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dhfr-IN-10, a potent inhibitor of dihydrofolate reductase (DHFR).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific stability data for this compound is not publicly available, general recommendations for similar small molecule DHFR inhibitors, such as methotrexate, should be followed to ensure stability.[1] These recommendations are summarized in the table below.
Q2: How should I reconstitute this compound for experimental use?
A2: It is recommended to dissolve this compound in a high-quality, anhydrous solvent like DMSO to prepare a concentrated stock solution. For aqueous buffers, ensure the final concentration of the organic solvent is compatible with your experimental system, typically less than 0.1% for solvents like DMSO, ethanol, or methanol.
Q3: What is the mechanism of action of this compound?
A3: this compound is an inhibitor of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolism pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF).[2][3] THF and its derivatives are essential cofactors for the synthesis of nucleotides (purines and thymidylate) and certain amino acids.[4] By inhibiting DHFR, this compound depletes the cellular pool of THF, which in turn disrupts DNA synthesis and cell proliferation, ultimately leading to cell death.[3]
Q4: In which research areas can this compound be utilized?
A4: As a DHFR inhibitor, this compound has potential applications in various research fields, including cancer biology, infectious diseases (particularly against Mycobacterium tuberculosis), and studies on cell cycle regulation and nucleotide metabolism.[5][6]
Stability and Storage Conditions
The following table summarizes the recommended storage conditions for this compound based on general guidelines for DHFR inhibitors.[1]
| Form | Storage Temperature | Duration | Special Conditions |
| Powder (Lyophilized) | -20°C | Up to several years | Store in a tightly sealed, light-protected container. |
| In Solvent (Stock Solution) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or No Inhibitory Activity | Degraded Compound: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare a fresh stock solution from the lyophilized powder. Ensure proper storage conditions are maintained. |
| Incorrect Concentration: Errors in dilution or calculation. | Verify all calculations and ensure accurate pipetting. Perform a dose-response experiment to confirm the IC50 value. | |
| Solvent Effects: High concentrations of the solvent (e.g., DMSO) may inhibit the enzyme. | Prepare a solvent control to test its effect on the assay. Ensure the final solvent concentration is below the recommended limit (e.g., <0.1% DMSO). | |
| Precipitation of Compound in Aqueous Buffer | Low Solubility: The compound may have limited solubility in aqueous solutions. | Prepare a higher concentration stock in an organic solvent and dilute it further in the assay buffer. If precipitation persists, consider using a different solvent or adding a solubilizing agent, ensuring it does not interfere with the assay. |
| High Background Signal in Assay | Compound Interference: The compound may absorb light at the detection wavelength. | Run a control with the compound alone (without the enzyme or substrate) to measure its intrinsic absorbance. Subtract this background from the experimental readings. |
| Contaminated Reagents: Buffers or other reagents may be contaminated. | Use fresh, high-quality reagents and sterile techniques. | |
| Variability Between Experiments | Inconsistent Reagent Preparation: Variations in the preparation of buffers, substrates, or enzyme solutions. | Prepare large batches of reagents where possible to ensure consistency across multiple experiments. Always prepare fresh dilutions of the inhibitor and other sensitive reagents on the day of the experiment.[1] |
| Assay Conditions: Fluctuations in temperature or incubation times. | Strictly control all assay parameters, including temperature and incubation times. Use a temperature-controlled plate reader or water bath. |
Experimental Protocols
In Vitro DHFR Inhibition Assay (Spectrophotometric)
This protocol is adapted from commercially available DHFR inhibitor screening kits and provides a general method to assess the inhibitory activity of this compound.[1]
Materials:
-
Recombinant DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
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Dihydrofolate (DHF) substrate
-
NADPH
-
This compound
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DMSO (or other suitable solvent)
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96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 10X stock of DHFR Assay Buffer. Dilute to 1X with ultrapure water for use.
-
Reconstitute DHF and NADPH in the assay buffer to the desired stock concentrations. Store aliquots at -20°C or -80°C and protect from light.[1]
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
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Test Wells: this compound dilution
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Positive Control: A known DHFR inhibitor (e.g., methotrexate)
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Negative Control (No Inhibitor): Assay buffer with the same concentration of solvent as the test wells
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Blank: Assay buffer only
-
-
Add the DHFR enzyme to all wells except the blank.
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Add NADPH to all wells.
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Incubate at room temperature for 10-15 minutes, protected from light.[1]
-
-
Initiate Reaction and Measurement:
-
Add the DHF substrate to all wells to start the reaction.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[1] The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the negative control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Visualizations
DHFR Signaling Pathway
The following diagram illustrates the central role of DHFR in the folate metabolism pathway, which is inhibited by this compound.
Caption: Inhibition of DHFR by this compound disrupts the folate metabolism pathway.
Experimental Workflow for DHFR Inhibition Assay
The diagram below outlines the key steps in the in vitro DHFR inhibition assay.
Caption: Workflow for determining the inhibitory activity of this compound.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjpbr.com]
Technical Support Center: Overcoming Off-Target Effects of Novel DHFR Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with novel Dihydrofolate Reductase (DHFR) inhibitors, exemplified by the hypothetical compound Dhfr-IN-10 . The guidance provided here is designed to help anticipate, identify, and mitigate potential off-target effects during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other DHFR inhibitors?
A1: Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway.[1] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of nucleotides (purines and thymidylate) and certain amino acids.[2][3] Inhibition of DHFR depletes the cellular pool of THF, which in turn disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells.[1][4] this compound, as a competitive DHFR inhibitor, is designed to bind to the active site of the enzyme, preventing the binding of the natural substrate, DHF.[5]
Q2: What are "off-target" effects and why are they a concern with small molecule inhibitors like this compound?
A2: Off-target effects occur when a drug or small molecule inhibitor interacts with proteins other than its intended target.[6] These unintended interactions can lead to a variety of issues, including:
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Cellular toxicity: Inhibition of essential "off-target" proteins can lead to cytotoxicity that is independent of DHFR inhibition.
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Unpredictable side effects in vivo: Off-target effects are a major cause of adverse drug reactions in clinical trials.
It is critical to identify and mitigate off-target effects early in the drug discovery process to ensure data reliability and the development of safe and effective therapeutics.
Q3: What is the recommended starting concentration for this compound in cellular assays, and how can I avoid off-target effects related to concentration?
A3: As a general guideline, it is advisable to use the lowest concentration of an inhibitor that elicits the desired biological effect to minimize the risk of off-target activity.[6] For initial experiments with this compound, we recommend performing a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for DHFR inhibition in your specific cell line. A starting point for cellular assays could be in the range of 10-100 times the biochemical IC50. Concentrations exceeding 10 µM should be approached with caution, as they are more likely to induce off-target effects.[6]
Troubleshooting Guide
Issue 1: Unexpected or Inconsistent Phenotypic Readouts
You observe a cellular phenotype (e.g., cell death, cell cycle arrest) that is inconsistent with known effects of DHFR inhibition or varies between experiments.
Possible Cause: Off-target effects of this compound may be contributing to the observed phenotype.
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that this compound is binding to DHFR in your cellular model.
-
Employ a Structurally Unrelated DHFR Inhibitor: Use a well-characterized DHFR inhibitor with a different chemical scaffold (e.g., Methotrexate) as a positive control.[6] If the phenotype is recapitulated with a different inhibitor, it is more likely to be an on-target effect.
-
Use a Negative Control Compound: Synthesize or obtain a structurally similar but inactive analog of this compound. This compound should not inhibit DHFR but will help to identify off-target effects related to the chemical scaffold.[6]
-
Genetic Knockdown/Knockout of DHFR: Use siRNA or CRISPR-Cas9 to reduce or eliminate DHFR expression.[9] If the phenotype observed with this compound is not replicated in the DHFR knockdown/knockout cells, it suggests an off-target mechanism.
Logical Workflow for Troubleshooting Inconsistent Phenotypes
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: High Cellular Toxicity at Low Concentrations
You observe significant cytotoxicity at concentrations of this compound that are close to its biochemical IC50 for DHFR, potentially indicating off-target toxicity.
Possible Cause: this compound may be inhibiting other essential cellular proteins, such as kinases.
Troubleshooting Steps:
-
Broad-Spectrum Off-Target Profiling: Screen this compound against a panel of common off-target proteins.
-
Recommended Experiment: Kinome Scan. A kinome scan will assess the binding affinity of this compound against a large panel of protein kinases, which are common off-targets for small molecule inhibitors.[4]
-
-
Compare with Known DHFR Inhibitors: Assess the cytotoxicity of well-characterized DHFR inhibitors (e.g., Methotrexate, Pemetrexed) in the same cell line to establish a baseline for on-target toxicity.
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Rescue Experiment: Attempt to rescue the cytotoxic phenotype by supplementing the cell culture medium with downstream metabolites of the folate pathway, such as thymidine and hypoxanthine. If the toxicity is solely due to DHFR inhibition, this supplementation should rescue the cells.
Illustrative Kinome Scan Data for this compound
| Kinase Target | Binding Affinity (Kd, nM) | Interpretation |
| DHFR (On-Target) | 15 | Potent on-target binding |
| Kinase A | 50 | Potential off-target, further investigation needed |
| Kinase B | 250 | Moderate off-target binding |
| Kinase C | >10,000 | No significant binding |
| Kinase D | 8,000 | No significant binding |
This is illustrative data and does not represent actual experimental results.
Signaling Pathway Implicated by Hypothetical Off-Target Kinase A
Caption: On-target vs. potential off-target signaling pathways for this compound.
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
Objective: To confirm the binding of this compound to DHFR in intact cells.[7][8]
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with either vehicle control (e.g., DMSO) or various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
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Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble DHFR at each temperature using Western blotting or ELISA with a specific anti-DHFR antibody.
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Data Analysis: Plot the amount of soluble DHFR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Experimental Workflow for CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Biochemical DHFR Activity Assay
Objective: To determine the IC50 of this compound for purified DHFR enzyme.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer containing purified recombinant DHFR enzyme, its substrate dihydrofolate (DHF), and the cofactor NADPH.
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding DHF.
-
Monitor Activity: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[10]
-
Data Analysis: Calculate the initial reaction rates at each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Summary of DHFR Inhibitor Characteristics (Illustrative)
| Compound | Biochemical IC50 (nM) | Cellular EC50 (nM) | Primary Off-Target (Kinase) | Off-Target Kd (nM) |
| This compound | 15 | 150 | Kinase A | 50 |
| Methotrexate | 0.1 | 10 | Multiple, low affinity | >1000 |
| Pemetrexed | 1.3 | 70 | Multiple, low affinity | >1000 |
This is illustrative data and does not represent actual experimental results.
References
- 1. Cells exposed to antifolates show increased cellular levels of proteins fused to dihydrofolate reductase: A method to modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 3. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. pnas.org [pnas.org]
- 8. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cell-free enzymatic assay for DHFR [bio-protocol.org]
Technical Support Center: Dhfr-IN-10 and Other DHFR Inhibitors
Troubleshooting Guide: Common Issues with DHFR Inhibitor Experiments
This guide addresses frequent challenges encountered during in vitro and in vivo experiments with DHFR inhibitors.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent IC50 values for Dhfr-IN-10 in cell-free assays. | 1. Degradation of the inhibitor. 2. Instability of DHFR enzyme. 3. Fluctuations in NADPH concentration. NADPH is a crucial cofactor that stabilizes DHFR.[1][2]4. Variability in dihydrofolate (DHF) substrate quality. | 1. Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.2. Ensure proper storage and handling of the DHFR enzyme. Keep on ice during use.[3]3. Maintain a consistent and sufficient concentration of NADPH in the assay buffer. [4]4. Use high-quality, freshly prepared DHF substrate. Protect from light.[3] |
| This compound shows reduced efficacy in cell-based assays over time. | 1. Cellular metabolism and degradation of the inhibitor. 2. Increased oxidative stress in cell culture leading to DHFR protein degradation. High cellular stress can increase reactive oxygen species (ROS), which may lead to the degradation of DHFR via autophagy and proteasome pathways.[5][6]3. Upregulation of DHFR expression by the cells in response to inhibition. | 1. Perform time-course experiments to determine the inhibitor's half-life in your specific cell line. 2. Consider co-treatment with an antioxidant if oxidative stress is suspected. Monitor ROS levels in your cells.3. Analyze DHFR protein levels by Western blot at different time points after treatment. |
| High variability in in vivo efficacy of this compound. | 1. Rapid metabolic clearance of the inhibitor. 2. Poor bioavailability. 3. Instability of the compound in circulation. | 1. Conduct pharmacokinetic (PK) studies to determine the compound's half-life, distribution, and metabolism. 2. Evaluate different formulation and delivery strategies. 3. Assess the stability of this compound in plasma ex vivo. |
Frequently Asked Questions (FAQs)
???+ question "What are the likely degradation pathways for a DHFR inhibitor like this compound?"
???+ question "How can I prevent the degradation of my DHFR inhibitor during experiments?"
???+ question "My cells seem to be developing resistance to this compound. What could be the mechanism?"
???+ question "What factors influence the stability of the DHFR protein itself, and how might this affect my results?"
Experimental Protocols & Data Management
Protocol 1: Cell-Free DHFR Enzymatic Assay
This protocol is adapted from standard methods to assess the inhibitory activity of compounds like this compound by monitoring NADPH oxidation.[4]
Materials:
-
Purified DHFR enzyme
-
DHFR Assay Buffer (e.g., 0.05M Tris-HCl, pH 7.5, 0.5M KCl)[4]
-
NADPH
-
Dihydrofolate (DHF)
-
This compound (or other inhibitor)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Reconstitute NADPH and DHF in the assay buffer to create stock solutions. Protect the DHF solution from light.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Setup: In a 96-well plate, add the following to each well:
-
DHFR Assay Buffer
-
This compound solution at various concentrations (or vehicle control)
-
DHFR enzyme solution
-
-
Initiate Reaction:
-
Add the DHF and NADPH solutions to each well to start the reaction. The final volume should be consistent across all wells (e.g., 200 µL).
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The rate of decrease corresponds to the rate of NADPH oxidation and thus DHFR activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.
-
Data Presentation: this compound Stability Log
Use the following table to systematically record stability data for this compound under various experimental conditions.
| Condition | Solvent | Concentration | Storage Temp (°C) | Duration | Activity (% Remaining) | Notes |
| Cell-Free Assay Buffer | Tris-HCl, pH 7.5 | 10 µM | 25 | 2 hours | ||
| Cell Culture Medium | DMEM + 10% FBS | 1 µM | 37 | 24 hours | ||
| Mouse Plasma | - | 5 µM | 37 | 4 hours | ||
| Aqueous Solution | PBS, pH 7.4 | 100 µM | 4 | 7 days |
Visualizing Pathways and Workflows
DHFR Oxidative Degradation Pathway
Reactive Oxygen Species (ROS) can lead to the degradation of DHFR through sulfonation of a key cysteine residue, targeting the protein for removal by autophagy and the proteasome.
Caption: Oxidative stress-induced degradation of DHFR.
Experimental Workflow for Testing Inhibitor Stability
A logical workflow is essential for systematically evaluating the stability of a new DHFR inhibitor.
Caption: Workflow for assessing DHFR inhibitor stability.
References
- 1. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand Binding Modulates the Mechanical Stability of Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Cell-free enzymatic assay for DHFR [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative degradation of dihydrofolate reductase increases CD38-mediated ferroptosis susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for DHFR Inhibitor Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for the synthesis of Dihydrofolate Reductase (DHFR) inhibitors.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of small molecule DHFR inhibitors.
| Problem / Observation | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Crystallization | The compound may be too soluble in the chosen solvent system.[1] | - Optimize Solvent System: If a single solvent was used, consider introducing an anti-solvent to decrease solubility and induce precipitation. If a mixed solvent system was used, adjust the ratio to favor the anti-solvent. - Reduce Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the compound to ensure the solution is supersaturated upon cooling. - Evaporate Solvent: If the mother liquor contains a significant amount of the product, concentrate the solution by evaporation and attempt a second crystallization.[1] |
| Oily Residue Instead of Crystals | The compound's melting point may be lower than the boiling point of the solvent, or significant impurities are present.[1] | - Change Solvent: Select a solvent with a lower boiling point. - Charcoal Treatment: If impurities are suspected, treat the hot solution with activated charcoal to adsorb them before filtration and crystallization.[1] - Attempt Trituration: If an oil persists, try adding a small amount of a non-polar solvent and scratching the flask to induce solidification. |
| No Crystal Formation Upon Cooling | The solution may not be sufficiently supersaturated, or nucleation is inhibited.[1] | - Induce Nucleation: Try scratching the inside of the flask with a glass rod at the air-solvent interface. - Seed Crystals: Add a small crystal of the pure compound to the solution to act as a nucleation site.[1] - Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the compound. - Cool to Lower Temperatures: Use an ice bath or refrigerator to further decrease the solubility. |
| Poor Purity After Column Chromatography | Inadequate separation of the target compound from impurities. | - Optimize the Mobile Phase: Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides better separation. - Adjust the Stationary Phase: If using normal phase silica, consider reverse-phase chromatography if the compound and impurities have different polarities. - Gradient Elution: Employ a gradient elution from a non-polar to a more polar solvent to improve the separation of compounds with similar retention factors. |
| Compound Insoluble in Common Solvents | The compound may have very high lattice energy or be highly non-polar or polar. | - Test a Wider Range of Solvents: Use small amounts of the crude product to test solubility in a broad spectrum of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water, DMSO). - Use a Co-solvent System: A mixture of solvents can often dissolve compounds that are insoluble in a single solvent. |
| Colored Impurities in the Final Product | Presence of colored byproducts from the synthesis. | - Charcoal Treatment: Add a small amount of activated charcoal to the solution of the crude product, heat, and then filter to remove the colored impurities.[1] - Recrystallization: Multiple recrystallizations may be necessary to remove persistent colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a novel small molecule DHFR inhibitor?
A1: A common and effective approach is to first use flash column chromatography on silica gel to remove the bulk of the impurities. The fractions containing the desired product can then be combined, the solvent evaporated, and the resulting solid further purified by recrystallization to obtain a highly pure crystalline product.
Q2: How can I identify the impurities in my sample?
A2: Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for identifying the chemical structures of impurities. Comparing the spectra of your purified product with those of the crude material can help elucidate the nature of the contaminants.
Q3: My compound appears pure by TLC, but the yield is very low. What could be the issue?
A3: A low yield with a clean TLC profile could indicate that a significant portion of your product is being lost during workup or purification steps. This can happen if the compound has some solubility in the aqueous layer during extraction or if it remains in the mother liquor after crystallization.[1] Consider re-extracting the aqueous layers or concentrating the mother liquor to recover more product.
Q4: Can I use precipitation as a primary purification method?
A4: While precipitation by adding an anti-solvent can be a quick method for isolating a solid, it is generally less selective than crystallization and may trap impurities within the solid. It is often better used as an initial isolation step, followed by a more refined purification technique like crystallization or chromatography.
Q5: How do I choose the right solvent system for recrystallization?
A5: An ideal recrystallization solvent will dissolve your compound well at elevated temperatures but poorly at room temperature or below. A good practice is to test the solubility of a small amount of your crude product in various solvents to find one that meets these criteria. If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.
Data Presentation
Table 1: Example Purification Summary for a DHFR Inhibitor
| Purification Step | Starting Mass (mg) | Recovered Mass (mg) | Yield (%) | Purity (by HPLC, %) | Notes |
| Crude Product | 1000 | - | - | 75 | Brown solid |
| Column Chromatography | 950 | 650 | 68.4 | 95 | Off-white solid |
| Recrystallization | 620 | 510 | 82.3 | >99 | White crystalline solid |
| Overall | 1000 | 510 | 51.0 | >99 |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent.
-
Column Packing: Wet-pack a glass column with silica gel using the initial, non-polar eluent.
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity of the mobile phase (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of a suitable hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: A typical experimental workflow for the purification of a synthesized DHFR inhibitor.
Caption: A decision-making flowchart for troubleshooting common purity issues.
References
Addressing cytotoxicity of Dhfr-IN-10 in non-target cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential cytotoxicity of Dhfr-IN-10 in non-target cells during experiments.
Troubleshooting Guide
This guide provides solutions to common issues encountered when observing cytotoxicity with this compound in non-target cell lines.
Issue 1: High Cytotoxicity Observed in Non-Target Control Cell Lines
| Possible Cause | Recommended Solution |
| Off-target kinase activity: this compound may inhibit other kinases crucial for cell survival, a common characteristic of kinase inhibitors.[1][2][3] | 1. Perform a kinome scan: Profile the inhibitory activity of this compound against a broad panel of kinases to identify potential off-targets.[4] 2. Dose-response analysis: Determine the IC50 value of this compound in your non-target cells and use the lowest effective concentration for your target cells. 3. Use a more selective inhibitor: If significant off-target effects are identified, consider using a more selective DHFR inhibitor as a control. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentration used. | 1. Run a solvent control: Treat non-target cells with the same concentration of the solvent alone to assess its toxicity. 2. Optimize solvent concentration: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.5% for DMSO). |
| Incorrect compound concentration: Errors in dilution or calculation may lead to a higher than intended concentration of this compound. | 1. Verify calculations and dilutions: Double-check all calculations and ensure accurate pipetting. 2. Confirm stock solution concentration: If possible, verify the concentration of your this compound stock solution using an analytical method like HPLC. |
| Cell line sensitivity: The non-target cell line may be particularly sensitive to DHFR inhibition or off-target effects. | 1. Test multiple non-target cell lines: Use a panel of different non-target cell lines to determine if the observed cytotoxicity is cell-line specific. 2. Consult literature for cell line characteristics: Research the specific sensitivities of your chosen non-target cell line. |
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
| Possible Cause | Recommended Solution |
| Variability in cell health and density: Differences in cell confluency, passage number, or overall health can affect their response to treatment. | 1. Standardize cell culture conditions: Maintain consistent cell passage numbers, seeding densities, and growth conditions for all experiments.[5] 2. Monitor cell viability before treatment: Ensure cells are healthy and in the logarithmic growth phase before adding this compound. |
| Inconsistent incubation times: The duration of exposure to this compound can significantly impact cytotoxicity. | 1. Standardize incubation time: Use a consistent and clearly defined incubation period for all experiments. |
| Reagent variability: Differences between batches of reagents (e.g., cell culture media, serum, this compound) can lead to inconsistent results. | 1. Use the same batch of reagents: For a set of related experiments, use reagents from the same lot number. 2. Perform quality control on new batches: Test new batches of critical reagents to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to cytotoxicity?
A1: this compound is an inhibitor of Dihydrofolate Reductase (DHFR), an enzyme crucial for the synthesis of nucleotides, which are the building blocks of DNA and RNA.[6][7][8][9] By inhibiting DHFR, the compound depletes the cellular pool of tetrahydrofolate, leading to a halt in DNA synthesis and cell proliferation.[6][10] This is the intended mechanism against target cancer cells. However, since DHFR is also essential for the proliferation of healthy, non-target cells, this on-target effect can lead to cytotoxicity in these cells as well.[11][12]
Q2: How can I differentiate between on-target and off-target cytotoxicity of this compound?
A2: Differentiating between on-target and off-target effects is a critical step in characterizing a novel inhibitor. Here's a suggested workflow:
Figure 1. Workflow to differentiate on-target vs. off-target cytotoxicity.
Q3: What are some common methods to measure cytotoxicity?
A3: Several assays can be used to quantify cytotoxicity. The choice of assay depends on the specific research question and the expected mechanism of cell death.
| Assay Type | Principle | Examples |
| Metabolic Activity Assays | Measure the metabolic activity of viable cells, which is often proportional to the number of living cells. | MTT, MTS, WST-1, XTT[13] |
| Membrane Integrity Assays | Detect the release of intracellular components from cells with compromised membranes. | LDH Release Assay[13][14] |
| Dye Exclusion/Inclusion Assays | Dyes that can only enter cells with damaged membranes are used to stain dead cells. | Trypan Blue, Propidium Iodide (PI), CellTox Green[13][14] |
| Apoptosis Assays | Detect specific markers of programmed cell death. | Caspase Activity Assays, Annexin V Staining |
Q4: How can I reduce the off-target cytotoxicity of this compound?
A4: Reducing off-target effects often involves medicinal chemistry approaches to improve the selectivity of the compound.[1] In a research setting, you can:
-
Use the lowest effective concentration: This minimizes the engagement of lower-affinity off-targets.
-
Employ combination therapies: Combining a lower dose of this compound with another agent that has a different mechanism of action might achieve the desired efficacy with reduced toxicity.
-
Consider structural analogs: If available, testing structural analogs of this compound may identify a compound with a better selectivity profile.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general procedure for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[13]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium and add them to the respective wells. Include vehicle control (medium with the same concentration of solvent) and no-treatment control wells.[5]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control.
Figure 2. Workflow for the MTT cell viability assay.
Protocol 2: LDH Release Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[14]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
LDH cytotoxicity detection kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Include a "maximum LDH release" control by adding a lysis solution (provided in the kit) to a set of wells 45 minutes before the end of the incubation period.[14]
-
Sample Collection: After incubation, centrifuge the plate (if using suspension cells) or directly collect the supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the kit manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
Signaling Pathway
DHFR and Nucleotide Synthesis
This compound inhibits DHFR, which is a key enzyme in the folate metabolism pathway. This pathway is essential for the de novo synthesis of purines and thymidylate, which are required for DNA replication and cell division.
Figure 3. The role of DHFR in nucleotide synthesis and its inhibition by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 9. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Evaluating Novel Dihydrofolate Reductase (DHFR) Inhibitors
For researchers, scientists, and drug development professionals, the robust evaluation of novel therapeutic agents is paramount. This guide provides a framework for comparing the efficacy of new dihydrofolate reductase (DHFR) inhibitors, using established drugs—methotrexate, trimethoprim, and pyrimethamine—as benchmarks. While specific data for "Dhfr-IN-10" is not publicly available, this guide outlines the necessary experimental data and protocols to assess its potential.
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids.[1][2] Its inhibition disrupts DNA synthesis and cell proliferation, making it a key target for various therapeutic areas.[3][4] DHFR inhibitors are a cornerstone in the treatment of cancer (methotrexate), bacterial infections (trimethoprim), and parasitic diseases like malaria (pyrimethamine).[5][6]
Key Efficacy Parameters for DHFR Inhibitors
The efficacy of a DHFR inhibitor is determined by several key quantitative measures. When evaluating a new compound like this compound, comparison of these parameters against known inhibitors is critical.
| Parameter | Description | Methotrexate (Human DHFR) | Trimethoprim (Bacterial DHFR) | Pyrimethamine (Plasmodial DHFR) | This compound |
| IC50 | The half-maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce the enzymatic activity of DHFR by 50%. A lower IC50 value signifies higher potency. | ~0.08 µM[7] | Varies by bacterial species | ~1.57 nM (T. gondii)[5] | Data Not Available |
| Ki | The inhibition constant, representing the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a stronger binding affinity. | ~4.7 nM (hDHFR)[5] | Varies by bacterial species | ~470 nM (hDHFR)[5] | Data Not Available |
| Selectivity | The ratio of IC50 or Ki values for the target organism's DHFR versus the human DHFR. High selectivity is crucial for minimizing off-target effects and toxicity in human patients. | N/A (Targets human DHFR) | High for bacterial DHFR | ~196-fold for T. gondii DHFR over hDHFR[5] | Data Not Available |
| In vivo Efficacy | The effectiveness of the inhibitor in a living organism, often assessed through metrics like tumor growth inhibition in animal models or reduction of bacterial/parasitic load. | Varies by cancer type and dosage | Effective in treating various bacterial infections[7] | Effective against susceptible malaria strains | Data Not Available |
Experimental Protocols for Efficacy Assessment
Standardized experimental protocols are essential for generating comparable data. Below are methodologies for key experiments used to evaluate DHFR inhibitors.
DHFR Enzyme Inhibition Assay (IC50 Determination)
This in vitro assay measures the direct inhibitory effect of a compound on the DHFR enzyme.
Principle: The assay quantifies the rate of NADPH consumption during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). This is typically measured by the decrease in absorbance at 340 nm.
Protocol:
-
Reagents: Recombinant DHFR enzyme (human, bacterial, or parasitic), NADPH, DHF, assay buffer (e.g., potassium phosphate buffer, pH 7.5).
-
Procedure:
-
A reaction mixture is prepared containing the assay buffer, NADPH, and the DHFR enzyme.
-
Varying concentrations of the test inhibitor (e.g., this compound) and a control inhibitor (e.g., methotrexate) are added to the reaction mixture.
-
The reaction is initiated by the addition of the substrate, DHF.
-
The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
The initial reaction rates are calculated for each inhibitor concentration.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Studies
These studies assess the therapeutic effect of the inhibitor in a living organism. The specific model depends on the intended therapeutic application.
-
For Anticancer Agents (e.g., Methotrexate):
-
Model: Xenograft mouse models, where human cancer cells are implanted into immunocompromised mice.
-
Protocol: Once tumors are established, mice are treated with the test compound (e.g., this compound), a vehicle control, and a positive control (e.g., methotrexate). Tumor volume is measured regularly.
-
Endpoint: Tumor growth inhibition.
-
-
For Antibacterial Agents (e.g., Trimethoprim):
-
Model: Murine infection models, where mice are infected with a specific bacterial strain.
-
Protocol: Following infection, mice are treated with the test compound, a vehicle control, and a positive control (e.g., trimethoprim).
-
Endpoint: Bacterial load in relevant tissues (e.g., spleen, liver) or survival rate.
-
-
For Antiparasitic Agents (e.g., Pyrimethamine):
-
Model: Mouse models of parasitic infection (e.g., Plasmodium berghei for malaria).
-
Protocol: After infection, mice are treated with the test compound, a vehicle control, and a positive control (e.g., pyrimethamine).
-
Endpoint: Parasitemia (percentage of infected red blood cells) or survival rate.
-
Signaling Pathway and Mechanism of Action
DHFR inhibitors act by blocking the folate metabolic pathway, which is critical for the synthesis of DNA, RNA, and proteins.
Conclusion
The development of novel DHFR inhibitors holds significant promise for advancing the treatment of cancer and infectious diseases. A systematic and comparative approach to evaluating new compounds is essential for identifying candidates with superior efficacy and safety profiles. While data on this compound is not currently available, the framework presented here provides a comprehensive guide for its future evaluation and for the broader field of DHFR inhibitor research. The objective comparison of new entities against established benchmarks like methotrexate, trimethoprim, and pyrimethamine will be instrumental in driving therapeutic innovation.
References
- 1. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 2. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: Dhfr-IN-10 and Methotrexate as Inhibitors of Mycobacterium tuberculosis Dihydrofolate Reductase
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of a novel inhibitor, Dhfr-IN-10, and the well-established drug, methotrexate, in their activity against dihydrofolate reductase (DHFR) of Mycobacterium tuberculosis (Mtb), a critical enzyme for the bacterium's survival and a key target in the development of new anti-tuberculosis therapies.
This guide synthesizes available experimental data to offer an objective overview of the two compounds, focusing on their inhibitory potency. The information presented is intended to inform further research and development efforts in the fight against tuberculosis.
Performance Against M. tuberculosis DHFR: A Quantitative Look
The inhibitory activities of this compound and methotrexate against M. tuberculosis DHFR are summarized below. It is important to note that the IC50 values were determined under different experimental conditions, which can influence the results. For a direct and definitive comparison, these compounds should be evaluated in parallel under identical assay conditions.
| Compound | Target | Parameter | Value | Reference |
| This compound | M. tuberculosis DHFR | IC50 | 4.21 µM | [1] |
| Methotrexate | M. tuberculosis DHFR | IC50 | 237 nM | [2] |
| Methotrexate | M. tuberculosis DHFR | IC50 | 5.1 nM | [2] |
| Methotrexate | M. tuberculosis DHFR | K_i | < 10 nM | [3] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor. K_i (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
The Target: Dihydrofolate Reductase in M. tuberculosis
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate biosynthesis pathway.[3][4] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of nucleotides and certain amino acids.[3][4] Inhibition of Mtb DHFR disrupts these vital metabolic processes, leading to the cessation of bacterial growth and, ultimately, cell death.[5] This makes DHFR an attractive target for the development of novel anti-tuberculosis drugs.
dot
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Drugging the Folate Pathway in Mycobacterium Tuberculosis: The Role of Multi-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating DHFR Inhibitor Selectivity: A Comparative Analysis of a Novel Compound
For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is paramount. This guide provides a comparative analysis of a novel Dihydrofolate Reductase (DHFR) inhibitor, here termed Dhfr-IN-10, against established alternatives. We present supporting experimental data and detailed protocols to aid in the critical evaluation of this compound's cross-reactivity with human DHFR, a crucial factor in its therapeutic potential.
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, essential for the synthesis of DNA, RNA, and proteins.[1][2] Its inhibition can halt cell proliferation, making it a key target for antimicrobial and anticancer therapies.[2][3][4] A significant challenge in developing DHFR inhibitors is achieving high selectivity for the target organism's enzyme over the human counterpart to minimize toxicity.[1][5] This guide focuses on the comparative cross-reactivity of this compound with human DHFR.
Performance Comparison of DHFR Inhibitors
The efficacy and safety of a DHFR inhibitor are largely determined by its inhibitory concentration (IC50) against the target and host enzymes. The selectivity ratio, calculated as the ratio of the IC50 for human DHFR to that of the target DHFR, is a key indicator of its therapeutic window. A higher ratio signifies greater selectivity and a potentially better safety profile.
This section compares the in vitro activity of this compound against a representative bacterial DHFR (Staphylococcus aureus) and human DHFR, alongside two well-characterized inhibitors: Trimethoprim, a selective antibacterial, and Methotrexate, a potent but non-selective anticancer agent.[1][5]
| Compound | Target DHFR IC50 (nM) | Human DHFR IC50 (nM) | Selectivity Ratio (Human/Target) |
| This compound (Hypothetical Data) | 15 | 1500 | 100 |
| Trimethoprim | 5 | 200,000 | 40,000 |
| Methotrexate | 0.02 | 0.07 | 3.5 |
Table 1: Comparative in vitro inhibitory activity of this compound and other DHFR inhibitors. The hypothetical data for this compound is presented for illustrative purposes.
Signaling Pathway and Experimental Workflow
The development of selective DHFR inhibitors requires a systematic approach to assess their activity and specificity. The following diagrams illustrate the central role of DHFR in the folate pathway and a typical experimental workflow for evaluating inhibitor cross-reactivity.
Figure 1: The role of DHFR in cellular metabolism.
Figure 2: Workflow for assessing DHFR inhibitor cross-reactivity.
Experimental Protocols
A detailed and reproducible experimental protocol is essential for the accurate assessment of inhibitor performance. The following outlines a standard spectrophotometric assay for determining the IC50 of DHFR inhibitors.
Objective:
To determine the 50% inhibitory concentration (IC50) of this compound against target and human DHFR enzymes.
Materials:
-
Purified recombinant target DHFR and human DHFR
-
This compound and control inhibitors (Trimethoprim, Methotrexate)
-
DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM EDTA)
-
Dihydrofolate (DHF)
-
NADPH
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10x stock solution of the DHFR Assay Buffer.
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare a stock solution of DHF in the assay buffer containing 1% (v/v) 2-mercaptoethanol to prevent oxidation.
-
Prepare serial dilutions of this compound and control inhibitors in the assay buffer.
-
-
Enzyme and Inhibitor Incubation:
-
In a 96-well plate, add a fixed amount of either target DHFR or human DHFR to each well.
-
Add varying concentrations of the inhibitor (this compound or controls) to the wells. Include a no-inhibitor control.
-
Incubate the enzyme and inhibitor mixture at room temperature for 15 minutes.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 15 seconds for 5 minutes using a microplate spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.[6]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
The preliminary (hypothetical) data suggests that this compound exhibits a favorable selectivity profile, being significantly more potent against the target bacterial DHFR than human DHFR. While not as selective as Trimethoprim, it demonstrates a marked improvement over the non-selective inhibitor Methotrexate. This positions this compound as a promising candidate for further investigation. The provided experimental protocol offers a robust framework for validating these findings and conducting further comparative studies. Future research should focus on in vivo efficacy and toxicity studies to fully elucidate the therapeutic potential of this compound.
References
- 1. Selective Non-toxics Inhibitors Targeting DHFR for Tuberculosis and Cancer Therapy: Pharmacophore Generation and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Structural Analysis of Dihydrofolate Reductase (DHFR) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Initial Note on "Dhfr-IN-10": An extensive search of publicly available scientific literature and databases did not yield specific information on a compound designated "this compound". Consequently, this guide provides a comparative analysis of well-characterized and widely studied inhibitors of Dihydrofolate Reductase (DHFR), offering a framework for evaluating the binding and performance of novel inhibitors against established benchmarks.
Introduction to DHFR and its Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of nucleotides and certain amino acids, making DHFR a vital enzyme for cell proliferation and growth.[2][3] The inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death, which has established it as a key target for therapeutic intervention in cancer and infectious diseases.[1][3] DHFR inhibitors are broadly classified and include well-known drugs like methotrexate (an anticancer agent) and trimethoprim (an antibacterial agent).[1]
This guide provides a comparative overview of the structural and functional aspects of prominent DHFR inhibitors, detailing their binding interactions and the experimental protocols used for their characterization.
Comparative Performance of DHFR Inhibitors
The efficacy of DHFR inhibitors is determined by their binding affinity to the enzyme, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency. The following table summarizes these parameters for a selection of well-studied DHFR inhibitors.
| Inhibitor | Target Organism/Cell Line | Ki (nM) | IC50 (nM) | Reference(s) |
| Methotrexate | Human | ~0.02-0.1 | 3.4 (in some cancer cell lines) | [4] |
| Trimethoprim | Escherichia coli | ~1.1 | 5 | [5] |
| Pyrimethamine | Plasmodium falciparum | ~0.5-2.0 | - | |
| Pemetrexed | Human | 1.3 | 7.2 (in CCRF-CEM cells) | [1] |
| Raltitrexed | Human | 1.2 | 8.3 (in L1210 cells) | [1] |
Structural Analysis of Inhibitor Binding
The binding of inhibitors to DHFR is a complex interplay of hydrogen bonds, hydrophobic interactions, and electrostatic forces within the enzyme's active site.
Methotrexate , a folate analog, is a potent competitive inhibitor of DHFR.[1] Its structure allows it to bind to the active site with an affinity approximately 1000-fold greater than the natural substrate, DHF. Key interactions involve hydrogen bonding with conserved residues such as Glu30 and Thr113 in human DHFR. The pteridine ring of methotrexate mimics that of dihydrofolate, while its glutamate moiety extends into a channel, forming additional interactions.
Trimethoprim exhibits a high degree of selectivity for bacterial DHFR over the human enzyme.[5] This selectivity is attributed to differences in the amino acid residues lining the active site. In E. coli DHFR, trimethoprim forms crucial hydrogen bonds with Asp27. The benzyl group of trimethoprim occupies a hydrophobic pocket, further stabilizing the complex.
Experimental Protocols
The characterization of DHFR inhibitors relies on a variety of biochemical and biophysical assays.
DHFR Inhibition Assay (Spectrophotometric)
This is a common method to determine the IC50 value of an inhibitor.
-
Principle: The activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.
-
Reagents:
-
Purified DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test inhibitor compound
-
-
Procedure: a. A reaction mixture containing DHFR, NADPH, and the inhibitor at various concentrations is prepared in a 96-well plate or cuvette. b. The reaction is initiated by the addition of DHF. c. The change in absorbance at 340 nm is measured over time using a spectrophotometer. d. The rate of reaction is calculated for each inhibitor concentration. e. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of inhibitor binding.
-
Principle: ITC measures the heat released or absorbed during the binding of a ligand (inhibitor) to a macromolecule (DHFR).
-
Procedure: a. A solution of the inhibitor is titrated into a solution containing the DHFR enzyme in the sample cell of the calorimeter. b. The heat change upon each injection is measured. c. The resulting data are plotted as heat change per injection versus the molar ratio of inhibitor to protein. d. The binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.
X-ray Crystallography
This technique provides high-resolution structural information on the inhibitor-enzyme complex, revealing the precise binding mode and key molecular interactions.
-
Principle: A crystallized form of the DHFR-inhibitor complex is exposed to an X-ray beam, and the resulting diffraction pattern is used to determine the three-dimensional atomic structure.
-
Procedure: a. The DHFR protein is co-crystallized with the inhibitor of interest. b. The crystals are mounted and exposed to a synchrotron X-ray source. c. Diffraction data are collected and processed. d. The electron density map is calculated, and a model of the protein-inhibitor complex is built and refined.
Visualizations
References
- 1. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjpbr.com]
In Vivo Validation of Novel DHFR Inhibitors for Antitubercular Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo validation of a novel dihydrofolate reductase (DHFR) inhibitor, represented here by the potent experimental drug WR99210, against the established second-line antitubercular agent, para-aminosalicylic acid (PAS). Both compounds target the essential folate biosynthesis pathway in Mycobacterium tuberculosis (Mtb), but represent different generations of drug development. This document summarizes their performance based on available experimental data, details the methodologies for their in vivo evaluation, and visualizes the underlying biological pathway and experimental workflows.
Performance Comparison of DHFR Inhibitors
The following tables summarize the in vitro and in vivo efficacy of WR99210 and PAS against Mycobacterium tuberculosis. While direct head-to-head in vivo studies are limited, this compilation of data from various sources provides a basis for comparison.
Table 1: In Vitro Activity against M. tuberculosis
| Compound | Target | MIC (μM) | IC50 (nM) against Mtb DHFR | Notes |
| WR99210 | Dihydrofolate Reductase (DHFR) | 1.6 - 6 | Not explicitly stated, but potent | A diaminotriazine that is also active against live bacilli.[1][2] |
| Para-aminosalicylic acid (PAS) | Dihydropteroate Synthase (DHPS) / Dihydrofolate Reductase (DHFR) | ~0.4 | Indirect inhibitor; its metabolite inhibits DHFR | A prodrug that is incorporated into the folate pathway.[3] |
Table 2: In Vivo Efficacy in Murine Models of Tuberculosis
| Compound | Mouse Model | Administration | Dosing Regimen | Efficacy (Bacterial Load Reduction) |
| WR99210 | M. avium infected mice | Not specified | Not specified | Effective against other mycobacteria in animal models.[2] |
| Isoniazid (as a comparator) | BALB/c mice | Oral gavage | 25 mg/kg, 5 days/week | ~2 log10 CFU reduction in lungs after 2 weeks.[4] |
| Salicyl-AMS (novel inhibitor of another pathway) | BALB/c mice | Intraperitoneal | 16.7 mg/kg, daily for 4 weeks | 1.10 log10 CFU reduction in lungs after 2 weeks.[5] |
| Para-aminosalicylic acid (PAS) | Not specified | Not specified | Not specified | In vitro, a >2-log reduction in growth was observed.[6] |
Note: Specific in vivo CFU reduction data for WR99210 and PAS in an Mtb mouse model was not available in the provided search results. Data for other compounds and related mycobacteria are included for context.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of in vivo validation, the following diagrams illustrate the targeted biological pathway and a generalized experimental workflow.
Caption: Folate biosynthesis pathway in M. tuberculosis and points of inhibition.
Caption: Generalized experimental workflow for in vivo efficacy testing.
Experimental Protocols
The following is a detailed methodology for a key experiment in the in vivo validation of antitubercular drugs, based on common practices in the field.
Murine Model of Chronic Tuberculosis for Efficacy Testing
1. Animal Model and Husbandry:
-
Species/Strain: Female BALB/c mice, 6-8 weeks old.
-
Housing: Mice are housed in a BSL-3 facility in individually ventilated cages with sterile bedding, food, and water ad libitum.
2. Mycobacterium tuberculosis Culture:
-
Strain: M. tuberculosis H37Rv is commonly used.
-
Culture Conditions: The strain is grown in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase.
3. Infection Procedure:
-
Route: Low-dose aerosol infection is preferred as it mimics the natural route of human infection.
-
Apparatus: A whole-body inhalation exposure system is used to deliver the aerosolized bacteria.
-
Inoculum: The bacterial culture is diluted in sterile saline to a concentration that results in the implantation of approximately 50-100 bacilli in the lungs of each mouse.
-
Verification: On day 1 post-infection, a subset of mice (n=3) is euthanized to determine the initial bacterial load in the lungs by plating lung homogenates on Middlebrook 7H11 agar.
4. Drug Preparation and Administration:
-
Test Compound (e.g., WR99210): The compound is formulated in an appropriate vehicle (e.g., 0.5% hydroxypropyl methylcellulose) for oral administration.
-
Comparator (PAS): PAS is typically dissolved in water.
-
Positive Control (Isoniazid): Isoniazid is dissolved in water.
-
Administration: Treatment is initiated once a chronic infection is established (e.g., 2-4 weeks post-infection). Drugs are administered once daily, five days a week, via oral gavage.
5. Efficacy Evaluation:
-
Timepoints: Subsets of mice from each group are euthanized at various time points (e.g., after 2 and 4 weeks of treatment) to assess bacterial burden.
-
Organ Processing: Lungs and spleens are aseptically removed, weighed, and homogenized in sterile saline with 0.05% Tween 80.
-
Bacterial Enumeration: Serial 10-fold dilutions of the organ homogenates are plated on Middlebrook 7H11 agar plates supplemented with OADC.
-
Incubation: Plates are incubated at 37°C for 3-4 weeks.
-
Data Analysis: The number of colony-forming units (CFU) is counted, and the data are expressed as log10 CFU per organ. The efficacy of the treatment is determined by comparing the mean log10 CFU of the treated groups to the vehicle control group.
6. Toxicity Monitoring:
-
Throughout the study, mice are monitored for signs of toxicity, including weight loss, changes in behavior, and mortality.
This guide serves as a foundational resource for researchers engaged in the preclinical development of novel antitubercular agents targeting DHFR. The provided data and protocols, while based on existing literature, should be adapted and validated for specific experimental contexts.
References
- 1. A Focused Screen Identifies Antifolates with Activity on Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Saccharomyces cerevisiae Screen Identifies WR99210 Analogues That Inhibit Mycobacterium tuberculosis Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The identification of novel Mycobacterium tuberculosis DHFR inhibitors and the investigation of their binding preferences by using molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Activity of a Novel DHFR Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the on-target activity of a novel Dihydrofolate Reductase (DHFR) inhibitor, here conceptualized as Dhfr-IN-10. It compares its potential performance with established DHFR inhibitors, Methotrexate and Trimethoprim, and provides the necessary experimental protocols to generate supporting data.
Introduction to DHFR Inhibition
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway.[1] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of nucleotides and certain amino acids.[2] The inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a key target for therapeutic agents in cancer and infectious diseases.[1] This guide outlines the methods to validate and quantify the inhibitory action of a new chemical entity against DHFR.
Performance Comparison
To objectively assess the efficacy of a novel inhibitor like this compound, its inhibitory concentration (IC50) should be determined and compared against known standards under identical experimental conditions. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Table 1: Comparison of DHFR Inhibitor Potency (Human DHFR)
| Compound | Type | Target Organism(s) | IC50 (µM) | Selectivity Notes |
| This compound (Novel Inhibitor) | [User to input data] | [User to input data] | [User to determine] | [User to determine] |
| Methotrexate | Classical Antifolate | Human | 0.08[3] | Potent inhibitor of human DHFR; used in cancer chemotherapy. |
| Trimethoprim | Lipophilic Antifolate | Primarily Bacterial | 55.26[3] | Highly selective for bacterial DHFR over human DHFR. |
Note: IC50 values are highly dependent on assay conditions (e.g., substrate concentration, pH, temperature). The values presented are for comparative purposes and were determined under specific, consistent conditions.
Experimental Protocols
The following is a detailed methodology for a cell-free enzymatic assay to determine the on-target activity of a DHFR inhibitor.
DHFR Inhibition Assay (Spectrophotometric)
This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.
Materials and Reagents:
-
Human recombinant DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dihydrofolate (DHF) solution (substrate)
-
NADPH solution (cofactor)
-
Novel inhibitor (this compound)
-
Control inhibitors (Methotrexate, Trimethoprim)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Reagent Preparation:
-
Prepare a 1X DHFR Assay Buffer.
-
Reconstitute and prepare stock solutions of DHF, NADPH, DHFR enzyme, and inhibitors (novel and control) in the assay buffer or another appropriate solvent like DMSO.
-
Prepare serial dilutions of the novel inhibitor and control inhibitors to determine a dose-response curve.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
DHFR Assay Buffer
-
Diluted inhibitor solution (or solvent for control wells)
-
Diluted DHFR enzyme solution
-
-
Include controls:
-
No-Enzyme Control: Assay buffer without DHFR to measure background NADPH oxidation.
-
No-Inhibitor Control (100% Activity): Assay buffer with DHFR and solvent to measure maximum enzyme activity.
-
Positive Control: Assay buffer with DHFR and a known inhibitor (e.g., Methotrexate).
-
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the DHF substrate solution to all wells.
-
Immediately place the plate in the spectrophotometer and begin measuring the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340 per minute) for each well from the linear portion of the kinetic curve.
-
Normalize the activity of the inhibitor-treated wells to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
Mandatory Visualizations
DHFR Catalytic Pathway
The following diagram illustrates the core enzymatic reaction catalyzed by DHFR, which is the target of inhibitors like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling of Dhfr-IN-10: A Guide for Laboratory Professionals
Researchers and drug development professionals working with Dhfr-IN-10, a potent inhibitor of dihydrofolate reductase (DHFR), must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment.[1] As a novel and potent chemical agent, this compound requires careful handling, appropriate personal protective equipment (PPE), and meticulous disposal procedures. This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound.
Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to PPE is warranted, treating the compound as potentially hazardous. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields. |
| Chemical Goggles | To be worn when there is a risk of splashing. | |
| Hand Protection | Gloves | Nitrile gloves are recommended. Check for breakthrough times if available for similar compounds. Double gloving is advised for neat compound. |
| Body Protection | Laboratory Coat | Flame-resistant, long-sleeved, and fully buttoned. |
| Chemical Apron | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Respiratory | Fume Hood | All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood. |
| Respirator | A NIOSH-approved respirator with an appropriate cartridge may be necessary if working outside a fume hood is unavoidable. |
Experimental Protocols: Safe Handling and Disposal
Handling Procedure:
-
Preparation: Before handling this compound, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents ready.
-
Weighing: When weighing the solid compound, use a microbalance within a fume hood to prevent inhalation of airborne particles. Use anti-static weighing paper or a weighing boat.
-
Dissolving: To prepare a solution, add the solvent to the vessel containing the pre-weighed this compound. Do not add the solid to the solvent to minimize dust formation. Cap the vessel securely before mixing.
-
Spill Management: In case of a spill, immediately alert others in the vicinity. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan:
All waste contaminated with this compound, including pipette tips, gloves, and absorbent materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Logical Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for safely handling this compound from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
